6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
Description
BenchChem offers high-quality 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H7BrClFN2O |
|---|---|
Molecular Weight |
305.53 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline |
InChI |
InChI=1S/C10H7BrClFN2O/c1-2-16-10-14-8-6(9(12)15-10)3-5(11)4-7(8)13/h3-4H,2H2,1H3 |
InChI Key |
LTYXCCDEYUZQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2F)Br)C(=N1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline molecular weight and formula
This guide provides an in-depth technical analysis of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline , a specialized heterocyclic scaffold critical in the synthesis of next-generation kinase inhibitors (e.g., EGFR, VEGFR targets).
Executive Summary
6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is a tetra-substituted quinazoline derivative characterized by a highly functionalized core. It serves as a "linchpin" intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).
-
The 4-Chloro position acts as a reactive electrophile for SNAr reactions, typically used to install the primary pharmacophore (e.g., an aniline or amine).
-
The 6-Bromo position provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
-
The 8-Fluoro group modulates the pKa of the quinazoline nitrogen and blocks metabolic oxidation at the susceptible 8-position.
-
The 2-Ethoxy group is a specific solubility/binding element that distinguishes this scaffold from the more common 2-unsubstituted or 2-amino quinazolines.
Physicochemical Specifications
The following data is calculated based on standard atomic weights and the specific isotopic abundance of Bromine (79Br/81Br) and Chlorine (35Cl/37Cl).
| Property | Value | Notes |
| IUPAC Name | 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline | |
| Molecular Formula | C₁₀H₇BrClFN₂O | |
| Molecular Weight | 305.53 g/mol | Average mass |
| Monoisotopic Mass | 303.9312 Da | Based on ⁷⁹Br, ³⁵Cl |
| Exact Mass | 303.9312 (100%), 305.9292 (130%) | Distinct Br/Cl isotope pattern |
| Physical State | Solid (Off-white to pale yellow) | Predicted |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Hydrolyzes in water |
| LogP (Predicted) | ~3.8 - 4.2 | Lipophilic |
| TPSA | ~38 Ų | Polar Surface Area |
Synthetic Methodology
Retrosynthetic Logic
Direct chlorination of a 2-ethoxy-quinazolinone precursor is the only reliable method to generate the 4-chloro-2-ethoxy substitution pattern.
-
Why not SNAr on 2,4-dichloroquinazoline? Nucleophilic attack on 2,4-dichloro-6-bromo-8-fluoroquinazoline with sodium ethoxide is regioselective for the 4-position due to the higher electrophilicity of C4. This would yield the wrong isomer (4-ethoxy-2-chloroquinazoline). Therefore, the 2-ethoxy group must be installed before the 4-chlorine.
Step-by-Step Protocol
Step 1: Synthesis of the Precursor (Benzamide Cyclization)
-
Reagents: 2-Amino-5-bromo-3-fluorobenzamide, Tetraethyl orthocarbonate (or Diethyl carbonate/NaH).
-
Conditions: Reflux in acetic acid or ethanol/acid catalyst.
-
Mechanism: The amino group attacks the orthocarbonate to form an imidate intermediate, which cyclizes with the amide nitrogen to form the quinazolinone ring.
-
Product: 6-Bromo-2-ethoxy-8-fluoroquinazolin-4(3H)-one .
Step 2: Chlorination (The Critical Step)
-
Reagents: Phosphorus Oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline.
-
Conditions: Reflux (80–100°C) for 2–4 hours under inert atmosphere (N₂).
-
Protocol:
-
Suspend 6-bromo-2-ethoxy-8-fluoroquinazolin-4(3H)-one (1.0 eq) in POCl₃ (5–10 eq).
-
Add base (1.0 eq) dropwise to catalyze the reaction and scavenge HCl.
-
Heat to reflux.[1] The solid will dissolve as the reaction proceeds.
-
Monitoring: Monitor by TLC/LCMS for disappearance of starting material.
-
Workup (Critical): Cool to RT. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Extract immediately with DCM or EtOAc. Wash with cold NaHCO₃ (aq) and brine. Dry over Na₂SO₄.[1][2]
-
-
Yield: Typically 75–85%.
Figure 1: Synthetic pathway ensuring regioselective installation of the 2-ethoxy group prior to 4-chlorination.
Reactivity & Applications
This molecule is a "privileged scaffold" because it allows for orthogonal functionalization.
Chemoselective Substitution (SNAr)
The C4-Chlorine is significantly more reactive than the C2-Ethoxy group or the halogens on the benzene ring.
-
Reaction: Treatment with an aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 60°C.
-
Outcome: Exclusive displacement of the 4-Cl to form the kinase hinge-binding motif.
-
Self-Validating Check: If the reaction requires temperatures >100°C, the material may be hydrolyzed (4-hydroxy) or the aniline is too weak a nucleophile.
Cross-Coupling (Suzuki/Buchwald)
Once the C4 position is substituted, the C6-Bromine becomes the next focal point.
-
Selectivity: The C6-Br reacts faster than the C8-F in Pd-catalyzed couplings.
-
Application: Extension into the "solvent-exposed region" of the kinase pocket.
Figure 2: Chemoselective reactivity profile. The C4 position is the primary site of modification.
Handling & Safety Data
-
Hazards:
-
H314: Causes severe skin burns and eye damage (due to hydrolysis to HCl and acidic phenols).
-
H302: Harmful if swallowed.[3]
-
Sensitizer: Halogenated quinazolines are potent sensitizers; handle in a fume hood.
-
-
Storage:
-
Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Moisture Sensitive: The C4-Cl bond hydrolyzes slowly in moist air to release HCl and form the inactive quinazolin-4-one.
-
References
-
Regioselectivity in Quinazoline Substitution
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link
-
-
Synthesis of 2-Ethoxyquinazolin-4-ones
-
Chlorination Protocols (POCl3)
-
Li, F., et al. (2013). Practical Synthesis of 4-Chloroquinazolines via Pd-Catalyzed Deoxychlorination. Journal of Organic Chemistry. Link
-
-
Kinase Inhibitor SAR (Structure-Activity Relationship)
-
Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541-2572. Link
-
Sources
The Solubility Profile and Physicochemical Dynamics of 2-Ethoxy-Substituted Quinazolines: A Technical Guide
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and antimicrobial agents. The specific substitution pattern on the quinazoline ring dictates its pharmacokinetics, target affinity, and developability. The first reported synthesis of a quinazolinone occurred in 1869, creating 2-ethoxy-4(3H)-quinazolinone, which established the foundation for exploring alkoxy substitutions ([1]). This whitepaper provides an in-depth analysis of how the 2-ethoxy substitution alters the physicochemical landscape of quinazolines, detailing the causality behind its solubility profile, experimental methodologies for thermodynamic profiling, and advanced formulation strategies to overcome developability bottlenecks.
Molecular Determinants of 2-Ethoxyquinazoline Solubility
The transition from a standard 2-amino or 2-oxo quinazoline to a 2-ethoxy derivative fundamentally shifts the molecule's position within the Biopharmaceutics Classification System (BCS). Compared to a 4-amino or 4-oxo group, an alkoxy group like ethoxy alters the molecule's solubility, membrane permeability, and metabolic stability ([2]).
Causality of Physicochemical Shifts
-
Hydrogen Bonding Profile: The ethoxy group (-OCH₂CH₃) removes a hydrogen bond donor (HBD) present in amino analogs and introduces a flexible ether linkage. The oxygen atom acts exclusively as a hydrogen bond acceptor (HBA). This reduction in HBD capacity limits the molecule's ability to heavily hydrate in aqueous media, driving down aqueous solubility.
-
Lipophilicity and Permeability: The addition of the ethyl chain increases the overall lipophilicity (LogP) of the molecule. While this drastically reduces aqueous solubility, it significantly enhances passive transcellular membrane permeability.
-
Crystal Lattice Disruption: The steric bulk and rotational freedom of the ethoxy group can disrupt the planar stacking typically seen in unsubstituted quinazolines. However, the hydrophobic effect in water often overrides this lower lattice energy, resulting in poor dissolution kinetics.
Diagram 1: Logical relationship between 2-ethoxy substitution and physicochemical properties.
Comparative Data Summary
To contextualize the impact of the 2-ethoxy group, Table 1 summarizes the theoretical and empirical shifts in physicochemical properties compared to standard substitutions.
Table 1: Comparative Physicochemical Properties of Substituted Quinazolines
| Substitution at C-2 | H-Bond Donors | H-Bond Acceptors | Relative Lipophilicity (LogP) | Aqueous Solubility | Membrane Permeability |
| -NH₂ (Amino) | 2 | 1 | Baseline | Moderate | Low-Moderate |
| =O (Oxo) | 1 | 1 | Lower | Higher | Low |
| -OCH₂CH₃ (Ethoxy) | 0 | 2 | Higher (+0.5 to +1.0) | Poor (BCS Class II) | High |
Experimental Profiling: Thermodynamic Solubility Workflow
Because 2-ethoxyquinazolines often fall into BCS Class II (low solubility, high permeability), accurate solubility profiling is critical. Kinetic solubility assays (e.g., DMSO crash assays) often overestimate solubility due to supersaturation. Therefore, a rigorous Thermodynamic Solubility Assay is required.
Protocol: Thermodynamic Solubility Profiling
-
Objective: Determine the true equilibrium solubility across the physiological pH gradient (pH 1.2 to 7.4).
-
Self-Validating System: The protocol utilizes ultracentrifugation rather than standard syringe filtration. Highly lipophilic 2-ethoxyquinazolines are prone to non-specific binding to PTFE or PVDF filter membranes, which artificially lowers the quantified solubility. By bypassing filters, the system validates that the measured concentration reflects true solubility, not membrane adsorption limits.
Step-by-Step Methodology:
-
Solid Dispensing: Accurately weigh 2.0 mg of the 2-ethoxyquinazoline derivative into a 2 mL glass HPLC vial. Causality: Providing excess solid ensures the system exceeds the saturation point, a strict thermodynamic requirement for establishing equilibrium.
-
Buffer Equilibration: Add 1.0 mL of aqueous buffer (prepared at pH 1.2, 4.5, 6.8, and 7.4 to simulate gastrointestinal transit).
-
Incubation & Agitation: Seal the vials and incubate on an orbital shaker at 300 rpm and 37°C for 48 hours. Causality: A 48-hour window is chosen over the standard 24 hours because the rigid quinazoline lattice combined with the hydrophobic ethoxy group results in exceptionally slow dissolution kinetics.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and ultracentrifuge at 15,000 × g for 15 minutes at 37°C. Causality: Centrifugation forces undissolved micro-particulates and colloidal aggregates to the pellet, ensuring only the truly dissolved fraction remains in the supernatant.
-
Supernatant Analysis: Carefully extract 100 µL of the clear supernatant, dilute 1:10 in the mobile phase (e.g., 50:50 Acetonitrile:Water), and analyze via HPLC-UV. The structures of novel quinazoline derivatives are routinely confirmed via IR, MS, and ¹H-NMR prior to this step to ensure compound integrity ([3]).
-
Data Processing: Quantify the API concentration against a pre-established calibration curve (System Suitability: R² > 0.995).
Diagram 2: Step-by-step experimental workflow for thermodynamic solubility profiling.
Formulation Strategies: Overcoming Poor Solubility
The inherent lipophilicity of the 2-ethoxy group often necessitates advanced formulation strategies to achieve viable oral bioavailability. For highly lipophilic BCS Class II drugs, Amorphous Solid Dispersions (ASDs) utilizing polymers like poly(2-ethyl-2-oxazoline) (PEtOx) have been shown to significantly enhance dissolution profiles ([4]).
Protocol: ASD Formulation via Hot-Melt Extrusion (HME)
-
Objective: Convert the crystalline 2-ethoxyquinazoline into a stable amorphous state to increase apparent solubility and dissolution rate.
-
Self-Validating System: The success of this protocol is validated via Differential Scanning Calorimetry (DSC). A successful ASD will exhibit a single glass transition temperature (Tg) and a complete absence of the API's crystalline melting endotherm, proving complete amorphization.
Step-by-Step Methodology:
-
Physical Mixing: Accurately weigh the 2-ethoxyquinazoline derivative and PEtOx at a 1:3 (w/w) ratio. Blend in a turbula mixer for 10 minutes. Causality: PEtOx is chosen because its amide backbone interacts favorably with the H-bond accepting ethoxy oxygen and quinazoline nitrogens, preventing the drug molecules from re-aggregating.
-
Hot-Melt Extrusion: Feed the physical blend into a co-rotating twin-screw extruder. Set the barrel temperature profile from 80°C at the feed zone to 130°C at the die. Causality: 130°C is strategically selected as it is above the Tg of PEtOx (~50-60°C) but well below the thermal degradation threshold of the quinazoline core, ensuring a molecular-level melt without chemical breakdown.
-
Cooling and Milling: Rapidly cool the extrudate on a chill roll and mill it using a cryogenic impact mill. Causality: Rapid cooling kinetically freezes the polymer chains, trapping the drug in the high-energy amorphous state and preventing recrystallization.
-
Solid-State Characterization: Analyze the milled powder via Powder X-Ray Diffraction (PXRD). The diffractogram must display a broad "halo" pattern with no sharp Bragg peaks, confirming the success of the formulation.
Conclusion
The introduction of a 2-ethoxy group onto the quinazoline scaffold is a powerful medicinal chemistry tool to modulate target affinity and increase membrane permeability. However, this comes at the direct cost of aqueous solubility due to the loss of hydrogen bond donors and increased lipophilicity. By employing rigorous, filter-free thermodynamic solubility assays and leveraging advanced ASD formulations with polymers like PEtOx, development scientists can effectively bypass these physicochemical bottlenecks, translating potent 2-ethoxyquinazolines into viable therapeutic candidates.
References
-
El-Hashash, M. A., et al. "Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect." Global Journal of Health Science / PMC. URL:[Link]
-
Asif, M. "Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review." OMICS International. URL: [Link]
-
El-Bassiouny, F. A., et al. "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity." MDPI. URL:[Link]
-
NIH. "Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile." Pharmaceutics / PMC. URL:[Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. 2-(2-Chlorophenyl)-4-ethoxyquinazoline| [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Safety & Handling of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
Executive Summary & Chemical Identity[1][2][3]
6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways (e.g., Vandetanib analogs).
Unlike stable end-products, this compound is a reactive electrophile . Its safety profile is dominated by the lability of the chlorine atom at the C4 position, which renders the molecule susceptible to rapid hydrolysis and nucleophilic attack. This guide synthesizes safety data based on Structure-Activity Relationships (SAR) of the 4-chloroquinazoline core (CAS 5190-68-1), providing a conservative, high-level safety protocol for research environments.
Physicochemical Profile[4][5]
| Property | Value / Description | Note |
| Molecular Formula | C₁₀H₇BrClFN₃O | Derived from structure |
| Molecular Weight | ~306.5 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Solubility | Soluble in DCM, DMSO, DMF | Reacts violently with protic solvents (Water, Alcohols) |
| Reactivity | Moisture Sensitive | Hydrolyzes to release Hydrogen Chloride (HCl) gas |
| Core Hazard | Corrosive / Lachyrymator | Due to HCl evolution and alkylating potential |
Hazard Identification (GHS Classification)
Note: Specific toxicological data for this exact substitution pattern is proprietary. The classifications below are derived via "Read-Across" methodology from the homologous 4-chloroquinazoline scaffold (CAS 5190-68-1) and 6-bromo-4-chloroquinazoline (CAS 38267-96-8).
Primary Hazards
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Rationale: Hydrolysis on moist skin generates HCl.
-
Serious Eye Damage: Category 1 (Irreversible damage).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]
The "Hidden" Hazard: Hydrolytic Instability
The 4-chloro position is activated by the electron-withdrawing nature of the quinazoline ring (para-naphthalene-like nitrogen placement). The presence of the 8-Fluoro substituent further pulls electron density, making the C4 position more electrophilic than in unsubstituted quinazolines.
Mechanism of Danger:
Upon contact with mucosal membranes or atmospheric moisture, the compound undergoes Nucleophilic Aromatic Substitution (
Operational Handling Protocols
Storage Requirements
-
Atmosphere: Strictly under inert gas (Argon preferred over Nitrogen due to density).
-
Temperature: Store at -20°C . The 2-ethoxy group adds some stability compared to 2-H analogs, but thermal degradation is still a risk.
-
Container: Amber glass with a Teflon-lined septum or Parafilm seal. Do not store in metal containers due to corrosion risk from trace HCl.
Experimental Setup (The "Dry" Standard)
-
Weighing: Rapid weighing in air is permissible if humidity is <40%. For high-precision or bulk (>1g) handling, use a Glove Box or weigh into a tared flask purged with Argon.
-
Solvents: Use only anhydrous solvents (DMF, DMAc, THF). Water content must be <50 ppm to prevent stoichiometry failure and acid generation.
-
Base Trap: When heating this compound (e.g., for
coupling with an aniline), evolvement of HCl is instantaneous. The reaction vessel must be vented through a base trap (e.g., NaOH solution) or contain a scavenger base (DIPEA/TEA) in the reaction mixture.
Validated Quenching Protocol
Never add water directly to the bulk solid.
-
Cool: Chill the reaction mixture to 0°C.
-
Dilute: Add an inert solvent (DCM or EtOAc) first.
-
Neutralize: Add Saturated Sodium Bicarbonate (
) dropwise. -
Verify: Test pH of the aqueous layer. Ensure pH > 7 to confirm all acid is neutralized.
Emergency Response & Waste Management
Spill Decision Tree
This workflow ensures safety during accidental release in a laboratory setting.
First Aid (Specific to HCl-Generating Electrophiles)
-
Inhalation: Move to fresh air immediately. If breathing is difficult, 100% Oxygen is required. Note: Delayed pulmonary edema is a risk with HCl inhalation.
-
Skin Contact:
-
Brush off dry particles (do not wet initially).
-
Rinse with copious water for 15 minutes.
-
Apply Calcium Gluconate gel (if HF generation is suspected from metabolic breakdown, though unlikely immediately) or standard burn cream.
-
-
Eye Contact: Immediate irrigation (15 mins minimum).[3][4][5][6] Do not use neutralization drops; use saline or water only.
Scientific Grounding & References
The protocols above are established based on the chemical reactivity of the 4-haloquinazoline pharmacophore. The 4-chloro substituent is a known "leaving group" used extensively in medicinal chemistry for installing amine nucleophiles (e.g., in the synthesis of Gefitinib and Erlotinib).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16770310 (6-Bromo-4-chloro-quinazoline). Retrieved from [Link]
-
ResearchGate (2025). Nucleophilic aromatic substitution reactions of 4-chloroquinazoline. (Kinetic studies on hydrolysis rates). Retrieved from [Link]
Sources
The 8-Fluoroquinazoline Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a fluorine atom, particularly at the 8-position, has emerged as a powerful approach to modulate the pharmacological properties of these molecules, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-fluoroquinazoline derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics. This guide will explore the causal relationships behind experimental observations, detail synthetic methodologies, and present a framework for the rational design of next-generation 8-fluoroquinazoline-based inhibitors for various biological targets.
Introduction: The Strategic Advantage of the 8-Fluoroquinazoline Core
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery, with several approved drugs, such as gefitinib and erlotinib, targeting key enzymes in oncology.[1][2] The introduction of a fluorine atom into a drug candidate can profoundly influence its biological activity.[3][4] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can lead to:
-
Enhanced Metabolic Stability: The C-F bond is more resistant to metabolic oxidation compared to a C-H bond, which can block metabolic hotspots and increase the drug's half-life.[5][6]
-
Improved Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.[3]
-
Altered Physicochemical Properties: The introduction of fluorine can modulate a molecule's pKa, lipophilicity, and membrane permeability, which are critical for bioavailability and cell penetration.[4][7]
The placement of the fluorine atom at the 8-position of the quinazoline scaffold is of particular interest. This substitution can influence the electronic properties of the entire ring system and sterically guide the orientation of substituents at other positions, thereby impacting target engagement and selectivity.
Synthetic Strategies for the 8-Fluoroquinazoline Scaffold
The synthesis of the 8-fluoroquinazoline core and its derivatives is a critical aspect of SAR studies. A robust and flexible synthetic route allows for the systematic exploration of various substitutions.
Synthesis of the Key Precursor: 2-Amino-3-fluorobenzoic acid
A common and crucial starting material for the synthesis of 8-fluoroquinazolines is 2-amino-3-fluorobenzoic acid.[3][7][8] A reliable synthetic protocol for this precursor is outlined below.
Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic acid [4][7][9]
-
Step 1: Synthesis of 7-Fluoroisatin from 2-Fluoroaniline.
-
Prepare a solution of 2-fluoroaniline in a mixture of water and concentrated hydrochloric acid.
-
In a separate flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add the 2-fluoroaniline solution to the chloral hydrate solution and heat the mixture to reflux. A white precipitate of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide will form.
-
Rapidly cool the reaction mixture in an ice bath and collect the precipitate.
-
Heat the precipitate in concentrated sulfuric acid to induce cyclization, forming 7-fluoroisatin.
-
Carefully pour the reaction mixture onto ice to precipitate the 7-fluoroisatin, which can be collected by filtration.
-
-
Step 2: Oxidative Cleavage of 7-Fluoroisatin.
-
Dissolve the 7-fluoroisatin in an aqueous solution of sodium hydroxide.
-
Add 30% hydrogen peroxide dropwise to the solution, controlling the temperature.
-
After the reaction is complete, adjust the pH to ~7.5 with hydrochloric acid.
-
Treat the solution with activated charcoal to remove colored impurities and filter.
-
Acidify the filtrate to a pH of 1 with hydrochloric acid to precipitate the 2-amino-3-fluorobenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Construction of the 8-Fluoroquinazolin-4(3H)-one Core
The Niementowski quinazoline synthesis is a classic and widely used method for constructing the quinazolin-4(3H)-one ring system from anthranilic acids.[3][7][8]
Experimental Protocol: Synthesis of 8-Fluoroquinazolin-4(3H)-one [10][11]
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).
-
Heat the reaction mixture to 150-160°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 8-fluoroquinazolin-4(3H)-one.
Modern variations of this synthesis may employ microwave irradiation to reduce reaction times and improve yields.[11]
Caption: General scheme for the synthesis of the 8-fluoroquinazolin-4(3H)-one core.
Structure-Activity Relationship (SAR) of 8-Fluoroquinazoline Derivatives
The biological activity of 8-fluoroquinazoline derivatives can be finely tuned by introducing various substituents at different positions of the quinazoline core. The most commonly explored positions for modification are C2, N3, and C4.
The Role of the 8-Fluoro Substituent
The fluorine atom at the 8-position serves as a crucial anchoring point for establishing SAR. Its electron-withdrawing nature influences the reactivity and binding properties of the entire scaffold. In a study on Aurora A kinase inhibitors, the presence of the fluorine atom on the quinazoline scaffold was shown to have an additional inhibitory effect compared to non-fluorinated analogs.[1] This highlights the direct contribution of the 8-fluoro group to the compound's potency.
Modifications at the C2 and C4 Positions
The C2 and C4 positions of the quinazoline ring are highly amenable to substitution and play a pivotal role in determining the target selectivity and potency of the inhibitors.
-
C2 Position: This position often accommodates aryl or heteroaryl groups that can extend into hydrophobic pockets of the target protein's active site. The nature of this substituent can significantly impact activity. For instance, in a series of dihydroquinazoline derivatives, varying the C2 substituent from an electron-rich 4-methoxyphenyl group to a simple phenyl or an electron-deficient fluorinated phenyl group did not lead to an increase in potency against a specific target.[8] This suggests that electronic effects at this position need to be carefully optimized for each target.
-
C4 Position: The C4 position is frequently substituted with an anilino (amino-phenyl) group, which is a key pharmacophore for many kinase inhibitors, forming crucial hydrogen bond interactions with the hinge region of the kinase domain.[12] The substitution pattern on this aniline ring is a critical determinant of activity. For example, in the development of EGFR inhibitors, specific substitutions on the 4-anilino moiety are essential for targeting both wild-type and mutant forms of the receptor.[2]
In a study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives as Aurora A kinase inhibitors, a free carboxylic acid group at the C4 position was found to be essential for activity. Esterification of this group led to a significant drop in potency, suggesting a critical hydrogen bond interaction with the target enzyme.[3]
Caption: Key positions for substitution on the 8-fluoroquinazoline scaffold and their general roles in SAR.
Case Study: 8-Fluoroquinazolines as Aurora A Kinase Inhibitors
A series of 2-phenyl-8-fluoroquinazoline-4-carboxylic acid derivatives were synthesized and evaluated as inhibitors of Aurora A kinase.[1][13] The SAR findings from this study provide valuable insights into the rational design of potent and selective inhibitors based on this scaffold.
| Compound ID | C2-Phenyl Substitution | Quinazoline Substitution | Aurora A Inhibition (% @ 10 µM) |
| 6a | Unsubstituted | H | 75.3 |
| 6b | 3-Bromo | H | 62.1 |
| 6d | Unsubstituted | 8-Fluoro | 68.9 |
| 6e | 3-Bromo | 8-Fluoro | 48.2 |
Data sourced from Al-Sanea et al., 2022.[13]
Key SAR Observations:
-
Effect of Halogenation on the C2-Phenyl Ring: The introduction of a bromine atom at the 3-position of the C2-phenyl ring (compound 6b vs. 6a , and 6e vs. 6d ) consistently led to a significant increase in inhibitory activity. This suggests that the bromine atom may be involved in favorable halogen bonding or hydrophobic interactions within the ATP-binding pocket of Aurora A.
-
Impact of the 8-Fluoro Group: The presence of the fluorine atom at the 8-position of the quinazoline core consistently enhanced the inhibitory potency (compound 6d vs. 6a , and 6e vs. 6b ).
-
Synergistic Effect: The most potent compound in the series, 6e , combined both the 3-bromo substitution on the C2-phenyl ring and the 8-fluoro group on the quinazoline core, demonstrating a synergistic effect of these two modifications.
-
Essential C4-Carboxylic Acid: As previously mentioned, the free carboxylic acid at the C4 position was found to be crucial for activity.
Molecular docking studies revealed that the quinazoline ring of these inhibitors occupies the ATP-binding site, with the 8-fluoro group potentially forming favorable interactions with the protein backbone. The 3-bromophenyl group at the C2 position extends into a hydrophobic pocket, explaining the enhanced activity of the brominated derivatives.[13]
Pharmacokinetics and Metabolic Stability
A key rationale for incorporating fluorine into drug candidates is to improve their pharmacokinetic properties. The metabolic stability of fluoroanilinoquinazolines has been shown to be highly dependent on the position of the fluorine atom on the aniline ring. While this study did not specifically investigate an 8-fluoroquinazoline, it highlights the critical importance of fluorine placement in dictating metabolic fate. The 8-fluoro substitution on the quinazoline core is anticipated to enhance metabolic stability by blocking a potential site of oxidation. Further studies are warranted to fully characterize the pharmacokinetic profile of 8-fluoroquinazoline derivatives and to understand how substitutions at other positions influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Future Perspectives and Conclusion
The 8-fluoroquinazoline scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic placement of the fluorine atom at the 8-position offers a distinct advantage in terms of enhancing potency and metabolic stability.
This technical guide has provided a framework for understanding the structure-activity relationships of this important scaffold. Key takeaways for drug design include:
-
The 8-fluoro group is a beneficial modification for enhancing inhibitory activity.
-
The C2 and C4 positions are critical for modulating potency and selectivity, with the 4-anilino moiety being a key pharmacophore for kinase inhibitors.
-
Systematic exploration of substitutions on the C2-aryl and C4-anilino rings is essential for optimizing target engagement.
-
The synthesis of the 8-fluoroquinazolin-4-one core is readily achievable through established methods, allowing for the generation of diverse chemical libraries for SAR studies.
Future research in this area should focus on expanding the range of biological targets for 8-fluoroquinazoline derivatives beyond kinases. Furthermore, a more detailed investigation into the pharmacokinetic and toxicological profiles of these compounds will be crucial for their translation into clinical candidates. The continued application of rational drug design principles, guided by a thorough understanding of SAR and molecular modeling, will undoubtedly lead to the discovery of novel and effective 8-fluoroquinazoline-based medicines.
References
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 693-703.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572.
- Kollmar, M., Parlitz, R., Oevers, S., & Helmchen, G. (2003). A New Practical Synthesis of 2-Amino-3-fluorobenzoic Acid. Synthesis, 2003(12), 1847-1850.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319.
- Al-Sanea, M. M., et al. (2022). 2-(3-Bromophenyl)
- Hensbergen, A. W., et al. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478-6483.
- Al-Sanea, M. M., et al. (2022). Design, Synthesis, and In Vitro Anticancer Evaluation of New 2-Phenyl-8-fluoroquinazoline-4-carboxylic Acid Derivatives as Potential Aurora A Kinase Inhibitors. Molecules, 27(5), 1698.
- El-Azab, A. S., et al. (2014). QSAR study of quinazoline derivatives as inhibitor of epidermal growth factor receptor-tyrosine kinase (EGFR-TK). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 441-446.
- Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Moradi, M., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 259, 115626.
- Bhatia, P., et al. (2020).
-
MySkinRecipes. (n.d.). 8-Fluoro-1H-quinazolin-4-one. Retrieved from [Link]
- Radwan, A. A., & Alanazi, F. K. (2020). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. In Biological Activity of Quinazolinones. IntechOpen.
-
SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR of quinazoline candidates as Src kinase inhibitor. Retrieved from [Link]
- Desai, P., et al. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Cancer Biotherapy & Radiopharmaceuticals, 26(1), 45-53.
- Al-Wahaibi, L. H., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. PeerJ, 8, e9979.
- Richieu, A., & Bertrand, P. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21473-21479.
- Patel, R. V., et al. (2023). 3 - CHEMISTRY & BIOLOGY INTERFACE. Chemistry & Biology Interface, 13(3), 74-89.
- Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106023.
-
Drug Target Review. (2016, June 16). New horizons in next-generation small molecule kinase inhibitors. Retrieved from [Link]
- Ashley, E. A., & Phyo, A. P. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology Spectrum, 7(4), 10.1128/microbiolspec.BAI-0012-2019.
- Udrea, A. M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2374.
- Gill, H., et al. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(13), 5467-5500.
- Domling, A. (2013). Structure-activity relationships of the fluoroquinolones. Current Medicinal Chemistry, 20(33), 4153-4170.
- De Winter, H., & De Bondt, H. (2011). Pharmacokinetic Drug Interactions of Antimicrobial Drugs: A Systematic Review on Oxazolidinones, Rifamycines, Macrolides, Fluoroquinolones, and Beta-Lactams. Antibiotics, 1(1), 1-56.
- Zagorska, A., et al. (2015). Structure-activity relationships and molecular studies of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones with antidepressant and anxiolytic-like activity. European Journal of Medicinal Chemistry, 99, 155-167.
- Ashley, E. A., & Phyo, A. P. (2018). Drugs in Development for Relapsing Malaria. The Journal of Infectious Diseases, 218(suppl_3), S185-S191.
-
Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines. Retrieved from [Link]
- Oh, S., et al. (2026). Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. Bioorganic & Medicinal Chemistry, 134, 118549.
- Li, Y., et al. (2022). Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury. Molecules, 27(23), 8240.
Sources
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]
Sourcing and Validating 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
The following technical guide details the sourcing, synthesis, and validation of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline , a specialized heterocyclic intermediate.
This molecule is not a standard "off-the-shelf" catalog item. It is a high-value scaffold likely used in the development of 3rd/4th generation EGFR inhibitors (analogous to the quinazoline cores of Gefitinib or Vandetanib, but with a specific halogenation pattern for metabolic stability and potency).
A Technical Guide for Medicinal Chemistry Applications
Part 1: Executive Summary & Sourcing Strategy
Compound Identity:
-
IUPAC Name: 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
-
Molecular Formula: C₁₀H₇BrClFN₃O (Wait, Ethoxy is C2H5, Quinazoline is C8H4N2. Substituted: C8H2(Br)(F)(Cl)(OEt)N2 -> C10H7BrClFN2O)
-
Key Structural Features:
-
C4-Chloro: The primary electrophilic handle for SNAr reactions (installing the pharmacophore amine).
-
C2-Ethoxy: A solubility/binding pocket modulator. Critical synthetic challenge.
-
C6-Bromo: Handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).
-
C8-Fluoro: Metabolic blocker (prevents oxidation) and electronic modulator.
-
Commercial Status: Non-Catalog Item. This specific substitution pattern is rarely available as a stock item. Sourcing requires a Custom Synthesis strategy. You must procure the precursors and contract a CRO (Contract Research Organization) or perform the final steps in-house.
The Sourcing Workflow
Do not attempt to buy the final product directly from aggregators without a certificate of analysis (CoA) verifying the regiochemistry of the ethoxy group.
Recommended Supply Chain:
-
Purchase Precursor A (The "Starting Block"): 2-Amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2).
-
Contract/Perform Synthesis: Convert Precursor A to the target using the Orthocarbonate Route (detailed below).
Part 2: Critical Synthetic Pathways (The "Make" Protocol)
The synthesis of this molecule contains a regioselectivity trap that causes 90% of failures in the lab.
The Trap: The Dichloro Route (Avoid)
Many chemists attempt to start with 6-Bromo-2,4-dichloro-8-fluoroquinazoline (CAS 1595954-28-1) and react it with sodium ethoxide.
-
Mechanism: The C4 position of the quinazoline ring is significantly more electrophilic than C2.
-
Result: Reaction with EtO⁻ yields 4-ethoxy-2-chloroquinazoline (the wrong isomer).
-
Correction: It is nearly impossible to force substitution at C2 without first substituting C4.
The Solution: The "Orthocarbonate" Route
To guarantee the 2-ethoxy structure, the ethoxy group must be installed before the C4-chlorine.
Step 1: Construction of the 2-Ethoxy Core
React 2-Amino-5-bromo-3-fluorobenzoic acid (or its amide) with tetraethyl orthocarbonate or an imidate equivalent. This cyclizes the ring while installing the 2-ethoxy group and leaving the C4 position as a carbonyl (tautomer of phenol).
-
Reagents: 2-Amino-5-bromo-3-fluorobenzoic acid, Tetraethyl orthocarbonate, Acetic acid (cat.).
-
Intermediate Product: 6-Bromo-2-ethoxy-8-fluoroquinazolin-4(3H)-one.
Step 2: Chlorination
Convert the C4-carbonyl to the C4-chloro using a chlorinating agent.
-
Reagents: POCl₃ (Phosphorus oxychloride), N,N-Diisopropylethylamine (DIPEA) or Diethylaniline.
-
Conditions: Reflux (80-100°C) for 2-4 hours.
-
Product: 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline .
Figure 1: Synthetic decision tree highlighting the regioselectivity trap inherent in quinazoline functionalization.
Part 3: Quality Control & Validation
When receiving this material from a CRO or synthesizing it, you must validate the regiochemistry .
1H NMR Diagnostics
The ethoxy group signals are distinct, but the key is confirming where it is attached.
-
NOE (Nuclear Overhauser Effect): Irradiate the methylene protons of the ethoxy group (-OCH ₂CH₃).
-
Target (2-Ethoxy): You should see NOE enhancement with the H-1 of the quinazoline? No, H1 is Nitrogen. You might see weak NOE with the C8-Fluoro (unlikely, too far) or no aromatic NOE if C4 is Cl.
-
Wrong Isomer (4-Ethoxy): Irradiating the ethoxy group will show a strong NOE enhancement with the H-5 aromatic proton (the proton on the benzene ring "above" the C4 position).
-
Note: In this specific molecule, C5 has a proton (H5), C6 is Br, C7 is H, C8 is F.
-
Test: If you see NOE between Ethoxy-CH₂ and Ar-H (doublet at ~8.0 ppm), you have the 4-ethoxy isomer (Wrong). If NOE is absent or very weak, it supports the 2-ethoxy structure.
-
19F NMR
-
Shift: The C8-Fluorine chemical shift is sensitive to the electronic environment of the pyrimidine ring.
-
Comparison: Compare the shift against the precursor (2-amino-5-bromo-3-fluorobenzoic acid).
HPLC Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV 254 nm.
-
Requirement: >98% purity. The 4-hydroxy impurity (hydrolysis product) is common and appears as a broad peak or at an earlier retention time.
Part 4: Commercial Suppliers & Precursors
Since the final molecule is a custom target, procure the Tier 1 Precursor and engage a synthesis partner.
Tier 1 Precursor: 2-Amino-5-bromo-3-fluorobenzoic acid
-
Purity Required: >97%
-
Typical Pack Size: 1g, 5g, 25g[3]
-
Verified Suppliers:
-
Sigma-Aldrich / MilliporeSigma: Listed as a building block (often under "Rare Chemicals" or via partners like Ambeed).
-
BLD Pharm: Catalog No.[2] BD16345.
-
Fluorochem: Catalog No.[3][4] F034810 (Note: Check specific isomer; Fluorochem often stocks the 3-bromo-5-fluoro isomer CAS 259269-84-6. Verify CAS 874784-14-2 specifically ).
-
Tier 2 Precursor (For Expert Use Only): 6-Bromo-2,4-dichloro-8-fluoroquinazoline
-
CAS: 1595954-28-1[4]
-
Suppliers: ChemScene, Ambeed.
-
Warning: Only purchase this if you intend to use the "Benzoxazinone" route or have a method to block C4.
Recommended CROs for Synthesis
For quantities >10g, contract these firms specifying the Orthocarbonate Route :
-
WuXi AppTec (China/Global) - High capacity for heterocyclic scaffolds.
-
PharmBlock (USA/China) - Specializes in novel building blocks.
-
Enamine (Ukraine/Global) - Largest stock of building blocks; can perform custom synthesis of quinazolines rapidly.
Summary Table: Key Chemical Data
| Property | Specification | Notes |
| CAS (Precursor) | 874784-14-2 | 2-Amino-5-bromo-3-fluorobenzoic acid |
| CAS (Intermediate) | 1595954-28-1 | 6-Bromo-2,4-dichloro-8-fluoroquinazoline |
| Molecular Weight | ~319.5 g/mol | Based on C₁₀H₇BrClFN₂O |
| Storage | -20°C, Inert Gas | Moisture sensitive (C4-Cl hydrolyzes to OH) |
| Solubility | DMSO, DCM, DMF | Insoluble in water; reacts with alcohols |
References
-
PubChem Compound Summary . 6-Bromo-4-chloroquinazoline (Analogous Core). National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry . Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]
Sources
The Strategic Utilization of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline in Targeted Drug Discovery
Executive Summary
The development of highly selective kinase inhibitors relies heavily on the precise functionalization of core heterocyclic scaffolds. Among these, the quinazoline ring system is a privileged pharmacophore, forming the backbone of numerous FDA-approved targeted therapies (e.g., Gefitinib, Erlotinib, Afatinib)[1]. 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline (CAS: 2275753-49-4) is an advanced, multi-functionalized building block designed specifically for the accelerated synthesis of next-generation receptor tyrosine kinase (RTK) inhibitors[2].
This technical guide provides an in-depth analysis of this compound’s structural rationale, commercial availability, and field-proven synthetic protocols, empowering researchers to integrate this scaffold into their drug discovery pipelines effectively.
Structural Rationale and Chemical Causality
Every functional group on the 6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline scaffold serves a distinct mechanistic or biological purpose. As a Senior Application Scientist, it is critical to understand the causality behind these structural features rather than viewing them merely as synthetic handles:
-
4-Chloro Substituent (The Primary Electrophile): The C-4 position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms. This makes the C-Cl bond exceptionally primed for Nucleophilic Aromatic Substitution (
)[1]. It serves as the primary attachment point for anilines or aliphatic amines, forming the critical hinge-binding motif of the resulting kinase inhibitor. -
6-Bromo Substituent (The Cross-Coupling Handle): Once the C-4 position is substituted, the C-6 bromine provides an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. This allows for late-stage diversification of the molecule to probe the solvent-exposed regions of the kinase active site.
-
8-Fluoro Substituent (Metabolic & Conformational Modulator): The introduction of a fluorine atom at the C-8 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation, enhancing the molecule's metabolic half-life. Second, due to its high electronegativity, it lowers the
of the adjacent quinazoline nitrogen (N-1), which can drastically alter the molecule's binding kinetics and reduce off-target toxicity. -
2-Ethoxy Substituent (Solubility & Selectivity): The ethoxy group at C-2 modulates the lipophilicity (LogP) of the scaffold. Biologically, it can project into the ribose-binding pocket of the ATP site, providing an additional vector for achieving kinase selectivity over the highly conserved human kinome.
Pricing, Sourcing, and Supply Chain Dynamics
Given its highly specialized nature, 6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline is not typically held in bulk inventory by standard chemical catalogs. It is classified as an advanced pharmaceutical intermediate and is primarily sourced through specialized vendors (e.g., Leyan, ChemSrc network suppliers) or via custom synthesis contracts[4][5].
Quantitative Commercial and Physical Profile
The following table summarizes the critical physicochemical data and typical procurement metrics for this compound[2][4].
| Parameter | Specification / Estimate |
| Chemical Name | 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline |
| CAS Registry Number | 2275753-49-4 |
| Molecular Formula | |
| Molecular Weight | 305.53 g/mol |
| Typical Purity | |
| R&D Pricing (100 mg - 1 g) | $150 - $450 USD (Supplier dependent) |
| Bulk Pricing (>100 g) | Custom quote required (Scale-up synthesis) |
| Typical Lead Time | 2 - 4 weeks (Make-to-order) |
Experimental Workflows and Self-Validating Protocols
To utilize this building block effectively, the synthetic sequence must be carefully ordered. The C-4 chlorine is significantly more reactive than the C-6 bromine. Therefore, the
Protocol 1: Regioselective at the C-4 Position
Objective: To install an aniline derivative at the C-4 position, forming the core hinge-binding motif.
Causality & Design: Isopropanol (iPrOH) is selected as the solvent because it provides adequate solubility for the starting material at elevated temperatures, but the resulting 4-anilino product is typically insoluble and precipitates out as it forms. This phase separation drives the reaction equilibrium forward and prevents over-reaction or degradation.
Step-by-Step Methodology:
-
Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline (1.0 equiv, 1.0 mmol) in isopropanol (10 mL).
-
Reagent Addition: Add the desired substituted aniline (1.05 equiv) dropwise or in portions. Note: No external base is strictly required if the aniline is sufficiently nucleophilic, as the reaction is autocatalytic via the generated HCl. However, for deactivated anilines, catalytic N,N-diisopropylethylamine (DIPEA) may be added.
-
Heating: Heat the mixture to 80°C (reflux) for 2–4 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass (
) completely disappears, replaced by the product mass. -
Isolation: Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as the hydrochloride salt. Filter the solid, wash with cold isopropanol (2 x 5 mL) and diethyl ether (10 mL), and dry under high vacuum.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-6 Position
Objective: To functionalize the C-6 position via the aryl bromide handle to optimize solvent-exposed interactions[3].
Causality & Design: The choice of
Step-by-Step Methodology:
-
Setup: To a microwave vial or Schlenk flask, add the 4-anilino-6-bromoquinazoline intermediate from Protocol 1 (1.0 equiv), the desired aryl boronic acid (1.2 equiv),
(3.0 equiv), and (0.05 equiv)[3]. -
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water (0.1 M concentration relative to the substrate). Seal the vessel and purge with Argon for 10 minutes by bubbling directly through the solution. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 90°C for 6–8 hours.
-
Validation: Perform TLC (Hexanes/EtOAc 1:1). The disappearance of the lower-Rf bromide starting material validates reaction completion.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium particulates. Wash the organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography.
Mechanistic Visualizations
Synthetic Workflow
The following diagram illustrates the logical progression of the chemical synthesis, highlighting the orthogonal reactivity of the functional groups.
Fig 1: Two-step orthogonal functionalization workflow of CAS 2275753-49-4.
Biological Application: EGFR Pathway Inhibition
Once synthesized, quinazoline derivatives derived from this building block typically act as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR, shutting down downstream oncogenic signaling[1].
Fig 2: Mechanism of action for quinazoline-based inhibitors blocking EGFR-driven tumor proliferation.
References
- ChemicalBook.6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline CAS#: 2275753-49-4 Properties.
- ChemSrc.CAS No. 2275753-49-4 Synthetic Route and Properties.
- Leyan Reagents.Quinazoline Building Blocks and Supplier Catalog.
- BenchChem.Application Notes and Protocols for Suzuki Coupling Reactions with Brominated Quinazolines.
- National Institutes of Health (NIH) PMC.Construction of Quinazoline Derivatives: A Review.
- Royal Society of Chemistry (RSC).Copper-catalyzed cross-dehydrogenative coupling between quinazoline derivatives.
Sources
- 1. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline CAS#: 2275753-49-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS No. 2275753-49-4 | Chemsrc [chemsrc.com]
- 5. 4-氯-2-甲氧基喹唑啉 | 4-Chloro-2-methoxyquinazoline | 1379293-72-7 - 乐研试剂 [leyan.com]
Methodological & Application
Protocol for introducing 2-ethoxy group in quinazoline synthesis
Application Note: Protocol for the Introduction of a 2-Ethoxy Group in Quinazoline Synthesis
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, afatinib). The introduction of a 2-ethoxy group into the quinazoline ring is a critical structural modification used to modulate lipophilicity, improve hydrogen-bonding dynamics, and optimize pharmacokinetic profiles.
As a Senior Application Scientist, I have structured this guide to address the fundamental regioselectivity challenges inherent to the quinazoline core. This application note details two field-proven strategies for 2-ethoxy introduction: an early-stage de novo synthesis via a benzoxazinone intermediate[1], and a late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr)[2].
Mechanistic Rationale & Regioselectivity (The Causality of Experimental Design)
The pyrimidine ring of the quinazoline system is highly electron-deficient. However, the electrophilicity is not distributed equally. The C4 position is significantly more reactive toward nucleophiles than the C2 position due to the resonance stabilization of the intermediate Meisenheimer complex by both the N1 and N3 nitrogen atoms[3].
Because of this inherent regioselectivity:
-
Direct SNAr Failure: Attempting a direct substitution of 2,4-dichloroquinazoline with sodium ethoxide (NaOEt) will preferentially yield 4-ethoxy-2-chloroquinazoline, not the desired 2-ethoxy derivative.
-
Strategic Bypasses: To successfully install a 2-ethoxy group, chemists must either construct the ring with the ethoxy group already in place (Strategy 1) or intentionally occupy the highly reactive C4 position with the desired target substituent before forcing a harsher SNAr reaction at the C2 position (Strategy 2).
Visual Workflow: Synthetic Pathways
Synthetic pathways for introducing a 2-ethoxy group into the quinazoline scaffold.
Protocol 1: Early-Stage De Novo Synthesis (Benzoxazinone Route)
This protocol is ideal when a versatile 4-chloro-2-ethoxyquinazoline intermediate is required for divergent library synthesis. By building the quinazoline ring from 2-ethoxy(4H)-3,1-benzoxazin-4-one, we bypass the C2/C4 regioselectivity issue entirely[1].
Step 1.1: Aminolysis and Lactamization
-
Causality: We use solvent-free fusion with ammonium acetate rather than aqueous ammonia. The molten ammonium acetate acts as both the ammonia source and an acidic catalyst, driving the aminolysis of the benzoxazinone and subsequent dehydrative cyclization without hydrolyzing the sensitive starting material[4].
-
Procedure:
-
In a round-bottom flask, thoroughly mix 2-ethoxy(4H)-3,1-benzoxazin-4-one (1.0 eq, 0.01 mol) with ammonium acetate (1.0 eq, 0.01 mol).
-
Submerge the flask in a pre-heated oil bath at 150 °C. Allow the solid mixture to melt and fuse for exactly 2 hours[4].
-
In-Process Control: The reaction mixture will transition into a viscous liquid. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/EtOAc 7:3).
-
Remove from heat and immediately pour the hot mixture into an ice/water slurry under vigorous magnetic stirring.
-
Filter the resulting off-white precipitate under vacuum, wash with cold distilled water, and air-dry. Recrystallize from absolute ethanol to yield pure 2-ethoxy-4(3H)-quinazolinone .
-
Step 1.2: Controlled Chlorination
-
Causality: Phosphorus oxychloride (POCl3) is used to convert the lactam to an imidoyl chloride. The temperature is strictly capped at 70 °C. Refluxing POCl3 (>105 °C) risks cleaving the 2-ethoxy ether linkage or causing unwanted polymerization.
-
Procedure:
-
Suspend 2-ethoxy-4(3H)-quinazolinone (1.0 eq, 0.01 mol) in neat POCl3 (20 mL)[4].
-
Heat the mixture on a water bath at 70 °C for 2 hours. The suspension will gradually turn into a homogenous, light-brown solution.
-
Quenching (Critical Step): Cool the flask to room temperature. Carefully and slowly pour the mixture over crushed ice to safely hydrolyze the excess POCl3. Warning: Highly exothermic.
-
Extract the aqueous layer with chloroform (3 × 30 mL). Wash the combined organic layers with saturated NaHCO3, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Recrystallize the crude residue from chloroform to afford 4-chloro-2-ethoxyquinazoline .
-
Protocol 2: Late-Stage SNAr Functionalization
This protocol is utilized when the 4-position has already been functionalized (e.g., with an aniline derivative for EGFR targeting), leaving a 2-chloro group available for displacement.
Step 2.1: Nucleophilic Displacement with Sodium Ethoxide
-
Causality: Because the C2 position is less electrophilic than C4, the SNAr requires a strong, hard nucleophile (ethoxide) and elevated temperatures (refluxing ethanol) to overcome the activation energy barrier[2].
-
Procedure:
-
Set up a flame-dried round-bottom flask with a reflux condenser under an inert nitrogen atmosphere.
-
Dissolve the 4-substituted-2-chloroquinazoline intermediate (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration.
-
Carefully add a solution of sodium ethoxide (21 wt% in ethanol, 1.5 to 2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2 to 4 hours[2].
-
In-Process Control: Monitor the reaction via LC-MS. The mass shift will indicate the displacement of the chlorine isotope pattern (M / M+2) with the ethoxy mass.
-
Upon completion, cool the mixture to room temperature and quench with distilled water (equal to the reaction volume).
-
If a precipitate forms, collect it via vacuum filtration. Otherwise, extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel column chromatography to yield the final 4-substituted-2-ethoxyquinazoline .
-
Comparative Data Summary
Table 1: Comparative Analysis of 2-Ethoxy Introduction Strategies
| Parameter | Protocol 1: De Novo Synthesis | Protocol 2: Late-Stage SNAr |
| Starting Material | 2-Ethoxy(4H)-3,1-benzoxazin-4-one | 2,4-Dichloroquinazoline |
| Regioselectivity Control | Absolute (Ethoxy is pre-installed) | Sequential (C4 must be reacted first) |
| Reaction Conditions | High heat (150 °C fusion), neat POCl3 | Refluxing Ethanol (78 °C), Basic |
| Scalability | Excellent for early-stage scale-up | Highly scalable, continuous-flow adaptable |
| Best Suited For | Generating versatile 4-chloro intermediates | Late-stage diversification of drug candidates |
References
- The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace.
- Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. PMC / Global Journal of Health Science.
- Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. IISTE.
- Product Class 13: Quinazolines. Thieme E-Books & E-Journals.
- Recent advances in selective functionalization of the quinazoline scaffold. RSC Advances.
- Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv.
- Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate.
Sources
Application Note: Regioselective S_NAr of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
This Application Note and Protocol is designed for researchers and medicinal chemists working with the 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline scaffold. This specific substitution pattern—combining a reactive C4-chloride, a solubilizing/directing C2-ethoxy group, and the metabolic stability/electronic modulation of C6-Bromo and C8-Fluoro—is highly characteristic of next-generation EGFR/VEGFR kinase inhibitors.
Part 1: Strategic Analysis & Chemical Logic
The Scaffold Architecture
Success in modifying this scaffold requires understanding the competing electronic effects of its four substituents. The reaction is a Nucleophilic Aromatic Substitution (S_NAr) , but the presence of the 8-fluoro and 2-ethoxy groups dictates the reaction kinetics and impurity profile.
-
C4-Chloro (The Target): This is the "warhead." It is highly electrophilic due to the adjacent N3 and N1 nitrogens. Displacement here is the primary pathway.
-
C8-Fluoro (The Activator): Unlike a simple benzene ring, the fluorine at C8 exerts a strong inductive withdrawing effect (-I) on the pyrimidine ring. This lowers the LUMO energy at C4, making this specific quinazoline more reactive toward anilines than its non-fluorinated counterparts.
-
C2-Ethoxy (The Stabilizer/Risk): The ethoxy group is electron-donating by resonance (+R). While it slightly decreases the electrophilicity of the ring compared to a C2-H, its main role is steric and solubility modulation. Critical Risk: Under highly acidic conditions (e.g., aqueous HCl), this group can hydrolyze to the quinazolinone (inactive).
-
C6-Bromo (The Handle): Generally stable under S_NAr conditions. It serves as a handle for future cross-coupling (Suzuki/Buchwald) after the aniline installation.
Regioselectivity Hierarchy
When reacting with anilines, the order of reactivity is:
-
C4-Cl (Fastest): Kinetic and thermodynamic product.
-
C2-OEt (Slow/Inert): Poor leaving group; requires forcing conditions.
-
C8-F (Inert): Stable under standard S_NAr conditions, but can react with strong alkoxides (e.g., NaOMe) at high temperatures.
Part 2: Experimental Protocols
Two methods are provided. Method A is the industry standard for robust substrates (high yield, easy purification). Method B is for acid-sensitive anilines or when solubility is a limiting factor.
Method A: Acid-Catalyzed Precipitation (The "Green" Route)
Best for: Standard anilines, scalable synthesis (>1g).
Principle: The reaction generates HCl as a byproduct. In isopropanol (IPA), the resulting product (a basic amine) instantly reacts with HCl to form an insoluble hydrochloride salt. This precipitation drives the equilibrium forward and protects the product from over-reaction.
Reagents:
-
Substrate: 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline (1.0 equiv)
-
Nucleophile: Substituted Aniline (1.05 – 1.1 equiv)
-
Solvent: Anhydrous Isopropanol (IPA) (10-15 mL per gram of substrate)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.
-
Dissolution: Charge the flask with the quinazoline substrate and Anhydrous IPA. Stir until suspended/dissolved.
-
Addition: Add the aniline (1.05 equiv) in one portion.
-
Reaction: Heat the mixture to Reflux (82°C) .
-
Observation: Within 15-45 minutes, a heavy precipitate (the product HCl salt) usually forms. The color often deepens to yellow/orange.
-
-
Monitoring: Check TLC (System: 50% EtOAc/Hexane) after 2 hours.
-
Note: You must neutralize the TLC aliquot with aqueous NaHCO3 before spotting, or the salt will streak.
-
-
Workup:
-
Cool the reaction to Room Temperature (RT), then to 0°C in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash: Rinse the cake with cold IPA (2x) and then diethyl ether (2x) to remove unreacted aniline.
-
-
Drying: Vacuum dry at 45°C.
-
Free-Basing (Optional): If the free base is required for the next step, suspend the solid in EtOAc and wash with saturated NaHCO3. Dry the organic layer (Na2SO4) and concentrate.[1][2]
Method B: Base-Mediated S_NAr (The "Solubility" Route)
Best for: Weakly nucleophilic anilines (e.g., nitro-anilines), acid-sensitive groups (acetals, Boc), or if the product does not precipitate in IPA.
Reagents:
-
Substrate (1.0 equiv)
-
Aniline (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) or K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane or Acetonitrile (MeCN)
Step-by-Step Protocol:
-
Setup: Standard reflux setup under inert atmosphere.
-
Mixture: Dissolve substrate and aniline in Dioxane (10 mL/g).
-
Base Addition: Add DIPEA via syringe.
-
Reaction: Heat to 90-100°C .
-
Note: Reactions with electron-deficient anilines may require 12-24 hours.
-
-
Workup:
-
Concentrate the solvent under reduced pressure (Rotavap).
-
Redissolve the residue in EtOAc.
-
Wash: Water (2x), Brine (1x).
-
Dry: Na2SO4, filter, and concentrate.[3]
-
-
Purification: Flash Column Chromatography is usually required (Gradient: 0-50% EtOAc in Hexanes).
Part 3: Data & Visualization
Reaction Mechanism & Regioselectivity
The following diagram illustrates the mechanistic pathway, highlighting the activation by the 8-Fluoro group and the specific displacement at C4.
Figure 1: Mechanistic pathway of the S_NAr reaction. The 8-Fluoro substituent inductively activates the ring, facilitating the attack of the aniline at the C4 position.
Experimental Decision Tree
Use this logic flow to select the correct protocol for your specific aniline.
Figure 2: Protocol selection guide based on the electronic and steric properties of the aniline nucleophile.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction | Aniline is too electron-deficient. | Switch to Method B (Dioxane) and increase temp to 110°C. Consider Microwave (140°C, 30 min). |
| Hydrolysis (C2-OH) | Water present in IPA + HCl generation. | Use Anhydrous IPA. Switch to Method B (Base neutralizes HCl). |
| Product Oiling Out | Product HCl salt is soluble in hot IPA. | Cool to 0°C. Add diethyl ether to induce precipitation. |
| Regioisomer (C2) | Extremely harsh conditions used. | Lower temperature. Ensure C4-Cl is not already hydrolyzed. |
Part 4: References
-
Mphahlele, M. J., et al. (2017). "Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives." Pharmaceuticals, 10(4),[4] 87. [Link]
-
Key Insight: Establishes the standard IPA/HCl protocol for 6-bromo-4-chloroquinazolines.
-
-
Freitas, R. H. C. N., et al. (2021). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 17, 2968–2976. [Link]
-
Key Insight: Discusses microwave-assisted synthesis and the reactivity of electron-deficient anilines.
-
-
Sánchez, P., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 6, 477. [Link]
-
Key Insight: Mechanistic details on how solvent choice (protic vs aprotic) affects the transition state of 4-chloroquinazoline substitutions.
-
-
-
Key Insight: General reactivity trends for C4 vs C2 substitution.
-
Sources
- 1. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis Route for 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Strategic Methodology & Experimental Protocol
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in targeted oncology, particularly in the development of kinase inhibitors (e.g., EGFR, HER2). The compound 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline (CAS: 2275753-49-4; MW: 305.53 g/mol ) is a highly functionalized intermediate designed for late-stage diversification. The C6-bromide allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the C8-fluorine modulates metabolic stability and binding pocket conformation, and the highly electrophilic C4-chloride serves as the primary site for nucleophilic aromatic substitution (
This application note details a regioselective, three-step scalable synthesis route starting from 2-amino-5-bromo-3-fluorobenzoic acid.
Strategic Rationale & Retrosynthetic Analysis
The Regioselectivity Challenge
A naive retrosynthetic approach to 2-ethoxy-4-chloroquinazolines might suggest starting from a 2,4-dichloroquinazoline core followed by nucleophilic substitution with sodium ethoxide. However, this approach is fundamentally flawed for this target. In the quinazoline system, the C4 position is significantly more electrophilic than the C2 position due to the para-relationship with the N1 nitrogen and the fused aromatic ring. Consequently, reacting a 2,4-dichloroquinazoline with an alkoxide predominantly yields the undesired 4-ethoxy-2-chloro isomer .
Figure 1: Nucleophilic substitution of 2,4-dichloroquinazolines favors the undesired C4-isomer.
The Benzoxazinone Solution
To circumvent this regioselectivity issue, our protocol builds the 2-ethoxy group directly into the heterocyclic core before installing the C4-chloride. By reacting the starting anthranilic acid with ethyl chloroformate, we form a benzoxazinone intermediate . Subsequent aminolysis and cyclization yield the 2-ethoxyquinazolin-4(3H)-one. Finally, carefully controlled chlorination with
Figure 2: Regioselective synthesis workflow for 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected analytical markers for process tracking.
| Reaction Phase | Reagents & Stoichiometry | Conditions | Expected Yield | Key Analytical Marker (Self-Validation) |
| 1. Benzoxazinone Formation | SM (1.0 eq), | 80–85% | FTIR: Appearance of sharp lactone C=O at ~1750 | |
| 2. Quinazolinone Cyclization | Int 1 (1.0 eq), | EtOH, Reflux, 6 h | 75–80% | |
| 3. Regioselective Chlorination | Int 2 (1.0 eq), | Neat, 75 °C, 3 h | 85–90% | LC-MS: |
Detailed Experimental Protocols
Phase 1: Synthesis of 6-Bromo-2-ethoxy-8-fluoro-4H-3,1-benzoxazin-4-one
Causality & Mechanism: Ethyl chloroformate serves a dual purpose. It first acts as an N-acylating agent to form an intermediate urethane (carbamate). The excess reagent, aided by pyridine (which neutralizes the generated HCl), then acts as a dehydrating agent, driving the intramolecular cyclization to form the benzoxazinone ring .
Step-by-Step Procedure:
-
Suspend 2-amino-5-bromo-3-fluorobenzoic acid (23.4 g, 100 mmol) in anhydrous acetonitrile (150 mL) under an inert
atmosphere. -
Add anhydrous pyridine (24.2 mL, 300 mmol) and cool the mixture to 0–5 °C using an ice bath.
-
Dropwise add ethyl chloroformate (33.5 mL, 350 mmol) over 30 minutes to control the exothermic acylation.
-
Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to 60 °C for 4 hours.
-
Workup: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (250 mL) and wash sequentially with cold 1M HCl (2 × 100 mL) to remove pyridine, followed by saturated brine (100 mL).
-
Dry the organic layer over anhydrous
, filter, and evaporate to yield the benzoxazinone intermediate as a solid.
-
Self-Validating System: Confirm completion via FTIR. The broad carboxylic acid O-H stretch (2500–3000
) and primary amine N-H stretches must completely disappear, replaced by a distinct, high-frequency benzoxazinone C=O stretch at ~1750 .
Phase 2: Synthesis of 6-Bromo-2-ethoxy-8-fluoroquinazolin-4(3H)-one
Causality & Mechanism: Ammonium acetate in refluxing ethanol acts as a mild, controlled source of ammonia. The ammonia nucleophilically attacks the highly electrophilic C4 carbonyl of the benzoxazinone, opening the ring to form a 2-(ethoxycarbonylamino)benzamide intermediate. Under reflux conditions, this intermediate spontaneously undergoes intramolecular condensation to form the thermodynamically stable quinazolin-4(3H)-one core.
Step-by-Step Procedure:
-
Dissolve the crude benzoxazinone from Phase 1 in absolute ethanol (150 mL).
-
Add ammonium acetate (38.5 g, 500 mmol) in a single portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously for 6 to 8 hours.
-
Workup: Cool the mixture to room temperature, then further cool to 0 °C in an ice bath. The quinazolinone product will precipitate out of the solution.
-
Filter the precipitate under vacuum, wash the filter cake with cold ethanol (50 mL) followed by cold distilled water (100 mL) to remove residual ammonium salts. Dry in vacuo at 50 °C overnight.
-
Self-Validating System: Analyze via
H NMR (DMSO- ). The spectrum must show the characteristic ethoxy protons (a triplet at ~1.3 ppm and a quartet at ~4.4 ppm) and a highly deshielded, exchangeable lactam N-H proton at ~12.5 ppm.
Phase 3: Regioselective Chlorination
Causality & Mechanism: Phosphorus oxychloride (
Step-by-Step Procedure:
-
Suspend the quinazolinone intermediate (approx. 80 mmol) in neat
(40 mL). -
Slowly add DIPEA (16.7 mL, 96 mmol) dropwise. Caution: This addition is highly exothermic.
-
Heat the reaction mixture to 75 °C and stir for 3 hours. Monitor reaction progression via LC-MS (aliquots quenched in cold methanol).
-
Workup: Once complete, cool the mixture to room temperature. Extreme Caution: Carefully pour the mixture over crushed ice (400 g) with vigorous stirring to quench excess
. -
Extract the aqueous suspension with dichloromethane (3 × 150 mL).
-
Wash the combined organic layers with saturated aqueous
until the aqueous phase pH is >7, followed by brine. -
Dry over
, filter, and concentrate under reduced pressure. Purify the crude product via a short silica gel plug (eluting with Heptane/EtOAc) or recrystallization to afford pure 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline.
-
Self-Validating System:
H NMR ( ) will confirm the complete disappearance of the lactam N-H proton. Furthermore, the aromatic protons (C5 and C7) will shift downfield due to the strong electron-withdrawing effect of the newly installed C4 chloride. LC-MS will confirm the target mass ( = 305.5).
References
-
El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). "The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives." Organic Chemistry International.[Link]
- Ajinomoto Co Inc. (2009). "Process for production of phenylalanine derivatives having quinazolinedione skeletons and intermediates for the production.
- Novartis AG. (2010). "Quinazolines for pdk1 inhibition.
Troubleshooting & Optimization
Technical Support Center: 4-Chloroquinazoline Stability & Workup Guide
Executive Summary: The "Invisible" Failure Mode
4-Chloroquinazoline is a deceptive intermediate. It is a fused pyrimidine heterocycle where the C4-chloride is highly activated for Nucleophilic Aromatic Substitution (
The Failure Chain:
-
Acid Catalysis: The reaction with
generates HCl. -
Protonation: Residual acid protonates the N1 or N3 nitrogen.
-
Super-Electrophile Formation: The protonated species is exponentially more electrophilic than the neutral molecule.
-
Water Attack: Even trace moisture, in the presence of acid, rapidly displaces the chloride to reform the thermodynamically stable 4-quinazolinone (starting material).
This guide provides the Anhydrous Azeotrope Protocol (Recommended) and the Rapid Aqueous Quench Protocol (Alternative), alongside a troubleshooting FAQ.
The Mechanism of Failure
Understanding the mechanism is the only way to prevent it. The hydrolysis is not just a simple displacement; it is often acid-autocatalyzed .
Mechanism Diagram
The following diagram illustrates how residual acid (
Figure 1: Acid-catalyzed hydrolysis pathway. Note that the protonated intermediate is the primary vector for rapid decomposition.
Recommended Workup Protocols
Protocol A: The Anhydrous Azeotrope (Gold Standard)
Best for: High value intermediates, large scales, or when storage is required.
Principle: Removes the driving force (HCl and
| Step | Action | Technical Rationale |
| 1 | Evaporation | Remove bulk |
| 2 | The Toluene Chase | Add anhydrous Toluene (10 mL per g of substrate) to the residue. |
| 3 | Azeotrope | Evaporate the toluene. Repeat this step 3 times . |
| 4 | DCM Dissolution | Dissolve the dry, acid-free residue in |
| 5 | Mild Wash | Wash quickly with cold saturated |
| 6 | Dry & Strip | Dry over |
Protocol B: The "Cold & Fast" Quench (Alternative)
Best for: Small scales (<500mg) or immediate use in the next step. Risk: High. If the temperature spikes, hydrolysis occurs instantly.
-
Cool: Place the reaction mixture (or concentrated residue) in an ice-salt bath (
). -
Buffer Prep: Prepare a slurry of ice and saturated
(or ). Do not use NaOH (strong nucleophile). -
Quench: Pour the reaction mixture slowly onto the ice/base slurry with vigorous stirring.
-
Warning: This is exothermic. If
, stop and cool.
-
-
Extract: Immediately extract with
(x3). -
Dry: Dry organic layer over
immediately. Do not let it sit.
Purification: The Silica Trap
Standard silica gel is slightly acidic (pH 4-5). This is sufficient to catalyze the hydrolysis of 4-chloroquinazoline on the column, leading to "streaking" and poor yield.
The Neutralized Silica Protocol:
-
Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).
-
Neutralization: Add 1-2% Triethylamine (
) to the slurry. -
Packing: Pour the column.
-
Flushing: Flush with 2 column volumes of pure eluent (without
) to remove excess base if your compound is base-sensitive (though 4-CQ is generally stable to ). -
Run: Load and run the column quickly.
Troubleshooting & FAQs
Q1: My product turned into a white solid that doesn't dissolve in DCM. What is it?
Diagnosis: It is likely 4-quinazolinone (the hydrolyzed starting material). Verification: Check NMR.
-
4-Chloroquinazoline: ~9.0 ppm (s, 1H, H-2), ~8.2 ppm (d, 1H, H-8).
-
4-Quinazolinone: Appearance of a broad singlet (NH) >11 ppm; shift of aromatic protons. Fix: You cannot reverse this. Restart the reaction and use Protocol A .
Q2: I see a yellow spot on TLC that stays at the baseline.
Diagnosis: The "yellowing" is often associated with decomposition or polymerization. Baseline material on silica is usually the protonated quinazolinone or polymerized byproducts.
Fix: Use the Neutralized Silica Protocol (Section 4). If the spot moves with
Q3: Can I store the chloride?
Answer: Yes, but strictly:
-
Atmosphere: Argon/Nitrogen (Schlenk flask or sealed vial).
-
Temp:
. -
Dessicant: Store with a packet of activated silica or molecular sieves in the secondary container.
-
Note: It will slowly hydrolyze in air over weeks due to ambient humidity.
Q4: Why not use NaOH to quench?
Answer: Hydroxide (
References
- Synthesis and Reactivity of 4-Chloroquinazolines Source: The Chemistry of Heterocycles. Context: Establishes the high electrophilicity of the C4 position due to N1/N3 electron withdrawal.
-
POCl3 Chlorination of 4-Quinazolones Source:Journal of Heterocyclic Chemistry / ResearchGate. URL: Context: Describes the phosphorylation mechanism and the necessity of base/temperature control.
-
Purification of 4-Chloro-2-pyridin-3-ylquinazoline (Technical Support) Source: BenchChem Technical Support.[1][2] URL: Context: Provides specific troubleshooting for silica gel degradation and TLC analysis.
-
Reaction of 4-chloroquinazolines with amines (Nucleophilic Substitution) Source:Journal of the Chemical Society, Perkin Transactions 1. URL: Context: Validates the
mechanism and the reactivity profile with nucleophiles. -
Azeotropic Distillation Techniques Source: Chemical Engineering & Process Data. URL: Context: General reference for the physical chemistry behind using toluene to remove acidic volatiles.
Sources
Improving yield of SNAr reaction with electron-deficient anilines
Technical Support Center: Optimizing SNAr with Electron-Deficient Anilines
Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: SNAR-OPT-442
Introduction: The "Dead Nucleophile" Problem
If you are reading this, you are likely staring at a TLC plate or LC-MS trace showing 95% unreacted starting material. You are attempting to couple an electron-deficient aniline (e.g., nitro-, cyano-, or polyfluoro-aniline) with an aryl halide via Nucleophilic Aromatic Substitution (SNAr).
The Core Issue: Standard SNAr conditions (K2CO3/DMF/Heat) rely on the neutral amine acting as the nucleophile. However, electron-withdrawing groups (EWGs) on your aniline delocalize the nitrogen lone pair, drastically lowering its HOMO energy. It is not just "slow"; it is often chemically inert under standard conditions.
To force this reaction, we must engineer the thermodynamics of the transition state. We do this by (1) deprotonating the amine to form a "naked" anilide anion, (2) selecting a solvent that refuses to solvate that anion, and (3) manipulating the electrophile’s leaving group.
Module 1: Critical Parameter Optimization
Base Selection: The pKa Mismatch
Standard carbonate bases are insufficient for electron-deficient anilines.
-
The Math: Anilines with strong EWGs have pKa values (in DMSO) ranging from 15 to 25. The conjugate acid of Carbonate (HCO3⁻) has a pKa of ~10. Equilibrium dictates that K2CO3 will generate almost zero concentration of the active anilide anion.
-
The Fix: You need a base with a pKa (conjugate acid) > 25 to drive deprotonation to completion before the electrophile is engaged.
| Base | pKa (Conj. Acid in DMSO) | Suitability for EWG-Anilines | Risk Factor |
| K2CO3 / Cs2CO3 | ~10–15 | Poor. Only works for electron-rich anilines. | Low. |
| NaH | ~35 | High. Irreversible deprotonation. | Moderate (Fire hazard, moisture sensitivity). |
| LiHMDS / NaHMDS | ~30 | Excellent. Soluble, kinetic base. | Low (if anhydrous). |
| KOtBu | ~32 | Good. Strong, but bulky. | Moderate (Can cause E2 elimination on aliphatic side chains). |
The "Fluorine Effect" (Leaving Group Engineering)
In SN2 reactions, Iodine is the best leaving group. In SNAr, this rule is inverted .
-
Mechanism: The rate-determining step (RDS) in SNAr is the addition of the nucleophile to the ring to form the Meisenheimer complex, not the elimination of the halide.
-
Why Fluorine? Fluorine is the most electronegative atom.[1] It inductively withdraws electron density from the ipso-carbon, lowering the energy of the transition state for nucleophilic attack [1].
-
Rule of Thumb: If your reaction with Ar-Cl is sluggish, switching to Ar-F can increase the reaction rate by 100–1000x.
Solvent Effects: The "Naked" Anion
You must use polar aprotic solvents.[2]
-
DMSO (Dimethyl sulfoxide): The gold standard. It solvates cations (Li+, Na+) extremely well but does not solvate the anionic nucleophile (the anilide). This leaves the anion "naked" and highly reactive [2].[3]
-
NMP (N-Methyl-2-pyrrolidone): Good alternative if high temperatures (>120°C) are required.
-
Avoid: Protic solvents (EtOH, MeOH) will hydrogen-bond to your nucleophile, killing its reactivity.
Module 2: Troubleshooting Guides (Q&A)
Q: The reaction turns black/tarry immediately upon adding base, but no product forms.
-
Diagnosis: Decomposition via Benzyne Formation .
-
Cause: If your aryl halide has protons ortho to the halogen, a strong base (like LiHMDS) might deprotonate the ring carbon instead of the aniline, causing elimination of H-X to form a highly reactive benzyne intermediate, which polymerizes.
-
Solution:
-
Lower the temperature to -78°C or 0°C during base addition.
-
Switch to a non-nucleophilic base that is strictly hindered (e.g., LiTMP).
-
Ensure your electrophile is fully activated (e.g., Ar-F with NO2) so SNAr is faster than deprotonation.
-
Q: I see 100% conversion of the electrophile, but the product is a phenol (Ar-OH).
-
Diagnosis: Hydrolysis by adventitious water.
-
Cause: Your base (NaH or LiHMDS) reacted with moisture in the solvent to form Hydroxide (OH⁻). OH⁻ is a better nucleophile than your electron-deficient aniline.
-
Solution:
-
Dry DMSO over 4Å molecular sieves for 24h.
-
Flame-dry glassware.
-
Use fresh bottles of base (LiHMDS absorbs moisture rapidly).
-
Q: Reaction stalls at 50% conversion.
-
Diagnosis: Product Inhibition or Fluoride Poisoning.
-
Cause: The leaving group (F⁻) might be forming tight ion pairs or reacting with the solvent/vessel.
-
Solution: Add a scavenger or phase transfer catalyst (e.g., 18-Crown-6) to sequester the leaving group cation and keep the nucleophile active.
Module 3: Advanced Protocols
Protocol A: The LiHMDS "Flash" Method (Recommended)
Best for: Highly electron-deficient anilines (e.g., 2,4-difluoroaniline).
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve the aniline (1.0 equiv) in anhydrous THF (or DMF if solubility is poor).
-
Deprotonation: Cool to 0°C . Add LiHMDS (1.1 equiv, 1M in THF) dropwise.
-
Checkpoint: The solution often turns yellow/orange/red. This is the anilide anion forming. Stir for 15–30 mins.
-
-
Addition: Add the Aryl Fluoride (1.0–1.2 equiv) as a solution in THF/DMF.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Note: If Ar-F is used, reaction is often complete in <1 hour. If Ar-Cl is used, heating to 60°C may be required.
-
-
Quench: Pour into saturated NH4Cl solution. Extract with EtOAc.[4][5]
Protocol B: Microwave-Assisted SNAr
Best for: Sterically hindered substrates where strong bases cause side reactions.
-
Vessel: Use a dedicated microwave vial (0.5–2.0 mL).
-
Mix: Combine Aniline (1.0 equiv), Aryl Halide (1.2 equiv), and DIPEA (3.0 equiv) in NMP (concentration ~0.5 M).
-
Irradiation: Heat to 160°C for 10–30 minutes.
-
Why: Microwave heating provides direct kinetic energy to overcome the high activation barrier of the transition state without the prolonged heating that leads to thermal degradation [3].
-
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing your specific reaction conditions.
Caption: Decision matrix for optimizing SNAr conditions based on substrate activation and observed failure modes.
References
-
The Element Effect in SNAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chem. Rev.1951 , 49, 273. Establishes the reactivity order F >> Cl ≈ Br > I.
-
Solvent Effects (DMSO): Parker, A. J.[6] "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chem. Rev.1969 , 69, 1–32. Foundational text on the "naked anion" effect in DMSO.
-
Microwave Acceleration: Kappe, C. O.[2] "Controlled Microwave Heating in Modern Organic Synthesis." Angew.[7] Chem. Int. Ed.2004 , 43, 6250–6284.
-
BenchChem Technical Guide: "Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)." BenchChem Technical Support Center.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
Executive Summary & Molecule Profile
The Molecule: 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline Role: Key electrophilic intermediate for kinase inhibitor synthesis (e.g., EGFR/VEGFR inhibitors). Critical Attribute: The C4-Chlorine bond is highly labile.
The Challenge: Unlike standard organic intermediates, 4-chloroquinazolines function as "masked" cations. The electron-withdrawing nature of the halogen array (6-Br, 8-F) combined with the heterocyclic core makes the C4-position extremely susceptible to nucleophilic attack. Standard silica gel chromatography often results in:
-
Hydrolysis: Conversion to the thermodynamically stable 6-bromo-2-ethoxy-8-fluoroquinazolin-4(3H)-one (inert white solid).
-
Solvolysis: Reaction with alcoholic solvents (methanol/ethanol) to form ethers.
This guide provides a validated protocol to purify this compound while suppressing degradation pathways.
Pre-Purification Assessment (The "Triage")
Before attempting column chromatography, perform these three checks to determine if purification is actually necessary or if it will destroy your sample.
| Check | Observation | Action / Conclusion |
| 1. TLC Stability | Spot sample on silica plate.[1] Wait 10 mins. Run in Hex/EtOAc. | If a baseline spot appears that wasn't there initially, the compound is degrading on acidic silica. Neutralization required. |
| 2. Solvent Test | Dissolve a small amount in Methanol. | If TLC shows a new, less polar spot after 30 mins, you are forming the methyl ether. Strictly avoid alcohols in mobile phase. |
| 3. Solubility | Dissolve in Hexane/EtOAc (1:1). | If insoluble, liquid loading will cause precipitation at the column head. Use Solid Load. |
Validated Purification Protocol
Phase A: Stationary Phase Preparation
Standard silica gel (pH ~5.5-6.0) is too acidic for this substrate. You must create a "buffered" stationary phase.
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in the starting mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Neutralization: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 10 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase to equilibrate.
Phase B: Mobile Phase Design
-
Solvent A: Hexanes (or Heptane) + 0.5% TEA
-
Solvent B: Ethyl Acetate (EtOAc)
-
Forbidden Solvents: Methanol, Ethanol, Isopropanol (causes alcoholysis), Acetone (can form enamines with trace amines).
Phase C: Sample Loading (Solid Load Technique)
Liquid loading in DCM is risky due to potential crystallization during solvent exchange.
-
Dissolve crude material in minimal DCM or THF.
-
Add Celite 545 (1:2 w/w ratio of compound to Celite).
-
Rotovap to dryness until a free-flowing powder is obtained.
-
Load the powder gently on top of the sand bed.
Phase D: Elution Gradient
-
Flow Rate: High linear velocity (minimize residence time).
-
Gradient:
-
0–5 min: 100% Solvent A (Isocratic wash of non-polar impurities).
-
5–20 min: 0% → 20% Solvent B.
-
20–30 min: 20% → 40% Solvent B.
-
Note: The target 4-chloroquinazoline typically elutes early (non-polar). The hydrolyzed impurity (quinazolinone) will stay on the baseline or elute only with high polarity.
-
Troubleshooting & FAQs
Q1: I see a white precipitate forming in my collection tubes or on the column tip. What is it?
A: This is likely 6-bromo-2-ethoxy-8-fluoroquinazolin-4(3H)-one .
-
Cause: Hydrolysis of the C4-Cl bond due to moisture in the solvents or silica acidity.
-
Fix: Ensure solvents are dried (use molecular sieves). Increase the Triethylamine (TEA) concentration to 1.5%. Reduce run time.
Q2: My product co-elutes with a "front-running" impurity.
A: This is often the de-chlorinated or aromatized byproduct if the reaction was pushed too hard, or residual POCl3 trapped in the oil.
-
Fix: Switch the non-polar solvent from Hexane to Toluene (keeps the core soluble but changes selectivity). Use a shallower gradient (e.g., 0.5% increase per minute).
Q3: Why can't I use Methanol/DCM to push the compound off the column?
A: Methanol is a nucleophile.
-
Mechanism: The 4-chloro position is electron-deficient. Methanol attacks C4, displacing chloride, forming 6-bromo-4-methoxy-2-ethoxy-8-fluoroquinazoline .
-
Fix: If you need more polarity, use THF or Acetonitrile as the polar modifier, never alcohols.
Q4: The compound turns yellow/orange on the column.
A: This indicates acid-catalyzed degradation or oxidation.
-
Fix: Your silica neutralization failed. Pre-wash the column with 5% TEA in Hexane before loading. Ensure your fraction collector tubes are clean and free of acid traces.
Visual Logic & Pathways
Diagram 1: Purification Strategy Decision Tree
This logic flow ensures you choose the correct loading and phase chemistry.
Caption: Decision matrix for selecting the correct loading and stationary phase treatment based on compound stability and solubility.
Diagram 2: Degradation Pathways (The "Danger Zone")
Understanding why the purification fails is critical. This diagram illustrates the chemical fate of the molecule if protocols are violated.[1]
Caption: Chemical degradation pathways of 4-chloroquinazolines during chromatography. The 4-Cl bond is the site of failure.
References
-
Synthesis and Reactivity of 4-Chloroquinazolines
-
Purification Strategies for Labile Heterocycles
-
Mechanism of Hydrolysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low reactivity at C-6 position in Suzuki coupling
Topic: Troubleshooting Low Reactivity at the C-6 Position
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity at sterically hindered or electronically deactivated positions, particularly the C-6 position of aromatic and heteroaromatic systems. As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling at the C-6 position is failing completely, and I'm only recovering my starting material. What's the most likely cause?
A: The most common culprit for a complete lack of reactivity at a sterically hindered position like C-6 is an inefficient oxidative addition step.[1][2] This is the initial insertion of the palladium catalyst into the carbon-halogen bond. Steric bulk adjacent to the reaction site can significantly slow this process. Your catalyst system, particularly the ligand, may not be active enough to overcome this hurdle.
Initial Troubleshooting Steps:
-
Re-evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[3] You should switch to a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand like SPhos, XPhos) or an N-Heterocyclic Carbene (NHC) ligand. These ligands promote oxidative addition and stabilize the active catalytic species.[3][4][5][6]
-
Check Your Halide: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[7] If you are using an aryl chloride, the oxidative addition is inherently more difficult.[3] If possible, switching to the corresponding aryl bromide or iodide is the most direct way to increase reactivity.
-
Increase Temperature: Many challenging couplings require more thermal energy. Ensure your reaction is running at a sufficiently high temperature (e.g., refluxing in dioxane at ~100 °C or toluene at ~110 °C).[8]
Q2: I'm seeing some product, but the conversion is low and the reaction has stalled. What should I try next?
A: Low conversion suggests that the catalytic cycle is proceeding, but is either very slow or the catalyst is deactivating over time. The rate-limiting step for sterically demanding couplings can shift from oxidative addition to reductive elimination .
Key Areas for Optimization:
-
Ligand Choice: Bulky ligands are critical not only for oxidative addition but also for promoting the final reductive elimination step to release the product and regenerate the catalyst.[1] Ligands like AntPhos have been specifically designed for sterically demanding couplings.[9]
-
Base and Solvent System: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base.[4] Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is sufficiently strong and soluble in your solvent system. A biphasic solvent system like dioxane/water or toluene/water is often essential for this step.[7][10]
-
Reagent Purity: Boronic acids can degrade over time, primarily through a side reaction called protodeboronation, where the C-B bond is replaced with a C-H bond.[1][11] Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).[1]
Q3: My main side products are dehalogenation of my starting material and homocoupling of my boronic acid. How can I prevent this?
A: These side reactions point to specific problems within the catalytic cycle.
-
Dehalogenation (Proto-dehalogenation): This occurs when the palladium intermediate (Ar-Pd-X) reacts with a proton source (like water or amine bases) instead of the boronic acid.[12] This can be suppressed by using anhydrous solvents, carefully controlling the amount of water, or switching to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12]
-
Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1][11] Rigorous degassing of your solvents and running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is critical to minimize this.[11][12]
In-Depth Troubleshooting Guides
Guide 1: Systematic Catalyst and Ligand Selection for Hindered C-6 Positions
The single most impactful variable in a challenging Suzuki coupling is the catalyst system. For a hindered C-6 position, the goal is to use a ligand that is both bulky and electron-rich.
-
Bulky Ligands: Accelerate the reductive elimination step, which is often rate-limiting for sterically congested products.[1]
-
Electron-Rich Ligands: Increase the electron density on the palladium center, which promotes the initial, often difficult, oxidative addition into the C-X bond.[1][3]
Recommended Catalyst Systems for C-6 Couplings
| Catalyst/Ligand System | Key Features & Applications | Common Substrates |
| Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Highly versatile and effective for a broad range of substrates, including sterically hindered aryl chlorides.[5][6] SPhos, in particular, is noted for its high stability and activity.[6] | Aryl/Heteroaryl Chlorides, Bromides, Triflates |
| PEPPSI™-type Precatalysts | These are air- and moisture-stable Pd(II) precatalysts that readily generate the active Pd(0) species. Often used with N-Heterocyclic Carbene (NHC) ligands.[1] | Electron-rich and sterically hindered aryl chlorides. |
| Pd(OAc)₂ + AntPhos | Specifically developed for extremely sterically demanding couplings, such as those involving di-ortho-substituted aryl halides.[9] | Tetra-ortho-substituted biaryl synthesis. |
| Pd(PPh₃)₄ | "Classic" catalyst. Generally not recommended for hindered C-6 positions unless the halide is very reactive (iodide) and the system is not overly congested.[13] | Activated aryl iodides and bromides. |
Visualizing the Problem: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps diagnose where your reaction is failing. For C-6 couplings, the bottlenecks are typically Oxidative Addition (A) and Reductive Elimination (C) .
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Guide 2: A Logical Troubleshooting Workflow
When a C-6 coupling fails, a systematic approach is more effective than random screening. Follow this decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting failed Suzuki couplings at the C-6 position.
Experimental Protocols
Protocol: General Procedure for a Challenging C-6 Coupling of a Chloro-Purine
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a sterically hindered and electronically complex substrate like 9-benzyl-6-chloropurine.[13]
Materials:
-
9-benzyl-6-chloropurine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 9-benzyl-6-chloropurine, arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: In a separate vial under the same inert atmosphere, weigh the Pd₂(dba)₃ and SPhos ligand. Add a small amount of anhydrous dioxane to dissolve them.
-
Solvent Addition: To the main reaction flask, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture.
-
Reaction Initiation: Transfer the catalyst/ligand solution from the vial to the stirring reaction mixture in the Schlenk flask via syringe.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. If the reaction stalls after several hours, a second addition of the catalyst/ligand solution (an additional 1-2 mol%) can sometimes restart a sluggish reaction.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
- Valente, C., et al. (2012). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (n.d.). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved March 7, 2026, from [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved March 7, 2026, from [Link]
- Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Al-dujayli, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
- Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. BenchChem.
- Sirindil, F., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with 1-Chloroazulene. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Overcoming Low Reactivity of 4-(Methoxymethyl)thiazole in Coupling Reactions. BenchChem.
-
C–C Coupling. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. BenchChem.
- Preformed Pd(II)
- ResearchGate. (n.d.). Suzuki-Miyaura conditions for C-6 reaction of 8.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros.
- Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). J-Stage.
- Mukai, S., & Yamada, Y. (2023, January 5). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
- Havelková, M., Dvořák, D., & Hocek, M. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Comptes Rendus de l'Académie des Sciences. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. BenchChem.
- Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025, August 18).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). PMC.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
Minimizing side products in POCl3 chlorination of quinazolinones
Technical Support Center: High-Purity Chlorination of Quinazolinones
Topic: Minimizing Side Products in POCl
Executive Summary: The Equilibrium Trap
The conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines is deceptively simple. While it appears to be a standard nucleophilic displacement, the reaction is governed by a complex equilibrium between productive O-phosphorylation and non-productive N-phosphorylation .
Most yield losses and impurities (dimers, hydrolysis products) arise from failing to manage three critical phases:
-
Activation: Ensuring the tautomeric equilibrium favors the O-phosphorodichloridate intermediate.
-
Displacement: Providing sufficient chloride ion concentration to collapse the intermediate before it dimerizes.
-
Quenching: Preventing the thermodynamically favorable hydrolysis of the highly reactive C-Cl bond during workup.
Mechanistic Pathway & Failure Points
The following diagram illustrates the "Fork in the Road" where side products are generated.
Figure 1: Mechanistic divergence in Vilsmeier-Haack type chlorination. Note that Dimer formation competes with Product formation if starting material (SM) is not fully activated.
Troubleshooting Modules
Module A: The "Stuck" Reaction (Incomplete Conversion)
Symptom: LCMS shows a persistent peak with mass [M+H]+ corresponding to starting material, even after refluxing for hours.
Diagnosis: The reaction is trapped in the N-phosphorylated state or lacks sufficient chloride nucleophiles. The N-phosphorylated species is stable and does not undergo S
-
Corrective Action:
-
Catalytic Additive: Add 0.1–0.5 eq of N,N-Dimethylformamide (DMF) . DMF reacts with POCl
to form the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than POCl alone, driving the activation of the quinazolinone oxygen. -
Base Selection: Switch from Pyridine to N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIEA) . Pyridine can sometimes form stable N-acyl salts that retard the reaction.
-
Chloride Source: If the reaction is slow, the concentration of free Cl
may be too low. Add PCl (0.5 eq) to the mixture; it dissociates to provide a higher concentration of reactive chloride ions.
-
Module B: The "Dimer" Menace (High MW Impurities)
Symptom: LCMS shows a significant impurity at [2M-H]+ or [2M+PO-H]+. Diagnosis: "Pseudodimer" formation. This occurs when an activated O-phosphorylated molecule reacts with a non-activated starting material molecule (nucleophilic attack by the amide nitrogen of SM onto the activated species).
-
Root Cause: Mixing POCl
and SM at high temperatures, or using insufficient POCl (low equivalents). -
Corrective Action (The "Staged" Protocol):
-
Low Temp Activation: Mix SM, Base, and POCl
at 0°C to 25°C first. Allow the phosphorylation to complete (approx. 30 mins). At this temperature, the displacement of the phosphate by the amine (dimerization) is kinetically suppressed. -
High Temp Displacement: Only after activation is complete (all SM converted to intermediate), heat the reaction to 80–100°C to drive the Cl
displacement. -
Stoichiometry: Ensure POCl
> 3.0 equivalents . Excess POCl ensures that every molecule of SM is activated quickly, leaving no free SM available to attack the intermediate.
-
Module C: The "Phantom" Product (Hydrolysis during Workup)
Symptom: In-process control (IPC) shows 99% conversion to chloride, but the isolated solid contains 20-50% starting material.
Diagnosis: Acid-Catalyzed Hydrolysis. 4-Chloroquinazolines are essentially imidoyl chlorides. Upon adding water to quench excess POCl
-
Corrective Action (The "Inverse Quench"):
-
NEVER pour water into the reaction mixture.
-
ALWAYS pour the reaction mixture slowly into a vigorously stirred slurry of Ice + NaHCO
(or NH OH) . -
pH Control: Maintain pH > 7 during the quench. The hydrolysis rate is orders of magnitude faster at pH < 2.
-
Comparative Data: Reaction Conditions
| Variable | Standard Condition | Optimized Condition | Impact on Purity |
| Solvent | Neat POCl | Toluene or MeCN (with 3 eq POCl | High. Solvents reduce viscosity and prevent "hot spots" that cause tars. |
| Base | Pyridine | DIEA or Dimethylaniline | Medium. Hindered bases prevent N-alkylation side reactions. |
| Temperature | Direct Reflux ( | Staged: | Critical. Eliminates dimer formation. |
| Quench | Water/Ice addition | Inverse Quench into sat. NaHCO | Critical. Prevents hydrolysis reversion. |
The "Golden Path" Protocol
Objective: Synthesis of 4-chloroquinazoline with <1% Dimer and <1% Hydrolysis.
-
Setup: Flame-dried RBF under Argon.
-
Suspension: Suspend Quinazolinone (1.0 eq) in Toluene (5-10 volumes) .
-
Why Toluene? It precipitates the amine-HCl salts, keeping the reaction fluid, and allows higher reflux temps than MeCN.
-
-
Activation (Cold): Add DIEA (1.5 eq) . Cool to 0°C .
-
Addition: Add POCl
(3.0 – 5.0 eq) dropwise over 20 mins.-
Checkpoint: Stir at 25°C for 30 mins. Ensure slurry becomes a clear solution or changes color (formation of phosphorodichloridate).
-
-
Displacement (Hot): Heat to 90°C for 2–4 hours.
-
IPC: Check HPLC/UPLC. If SM remains, add 0.1 eq DMF .
-
-
Workup (The Critical Step):
-
Cool reaction mixture to room temperature.
-
Prepare a beaker with Crushed Ice (500g) and Sat. NaHCO
(200mL) . -
Slowly pour the reaction mixture into the stirring ice/base slurry.
-
Extract immediately with EtOAc or DCM. Do not let the aqueous layer sit.
-
Wash organic layer with cold Brine, Dry over MgSO
, and concentrate.
-
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl
Q: My product decomposes on the silica column. How do I purify it? A: 4-Chloroquinazolines are sensitive to the acidity of silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent containing 1% TEA to buffer the acidity. Alternatively, use neutral alumina.
Q: Why does my reaction turn black/tarry?
A: This is usually due to "charring" from the exotherm of adding POCl
-
Fix: Use Toluene as a co-solvent. It acts as a heat sink and diluent.
Q: I see a peak at M+16 in the mass spec. What is it? A: This is likely the 4-methoxyquinazoline artifact if you used Methanol during the LCMS sample prep or quenching. 4-Chloroquinazolines react instantly with Methanol.
-
Fix: Use Acetonitrile/Water for LCMS prep. Avoid alcohols in the workup.
References
-
Arnott, E. A., et al. (2011).[1] "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661.[1][2]
- Key Insight: Defines the kinetics of O- vs N-phosphorylation and the suppression of dimers via temper
-
Deligeorgiev, T., et al. (2010). "A Green Synthesis of 4-Chloroquinazolines." Ultrasonics Sonochemistry, 17(4), 783-786.
- Key Insight: Discusses solvent effects and alternative activ
-
Mao, Z., et al. (2025). "Development and Optimization of a Novel Synthetic Route for Ziresovir." ACS Omega.
- Key Insight: Provides optimized scale-up protocols for chlorin
-
(Note: Generalized link to journal for recent 2025 citations)
Sources
Technical Support Center: Controlling Regioselectivity in 2,4-Dichloroquinazoline Substitution
Welcome to the technical support center for navigating the complexities of 2,4-dichloroquinazoline chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are looking to master the regioselective substitution of this versatile scaffold. Here, we will delve into the underlying principles governing reactivity, troubleshoot common experimental challenges, and provide field-proven protocols to achieve your desired substitution pattern with confidence.
Understanding the Landscape: The Challenge of Regioselectivity
The 2,4-dichloroquinazoline core is a privileged structure in medicinal chemistry, but its successful functionalization hinges on precise control over which chlorine atom is displaced. The inherent electronic differences between the C2 and C4 positions dictate their reactivity towards nucleophiles. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack under milder conditions.[1][2][3][4][5] Substitution at the C2 position, conversely, requires more forcing conditions.[1][4][6] This guide will equip you with the knowledge to exploit these differences to your advantage.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the substitution of 2,4-dichloroquinazoline.
Q1: Why am I consistently getting a mixture of C2 and C4 substituted products?
This is a classic issue of losing regioselectivity. The primary culprits are often reaction conditions that are too harsh for selective C4 substitution. Elevated temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for C2 substitution, leading to a mixture of isomers.
Troubleshooting Steps:
-
Lower the reaction temperature: Start your reaction at a lower temperature (e.g., 0-5 °C) and gradually warm to room temperature.[1]
-
Reduce reaction time: Monitor your reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.[7]
-
Re-evaluate your base: If using a base, its strength and stoichiometry can influence the reaction outcome. Consider a weaker base or a stoichiometric amount.
Q2: I'm trying to synthesize a 2-amino-4-chloroquinazoline, but the reaction is sluggish and gives low yields. What can I do?
Achieving selective C2 substitution requires overcoming the lower reactivity of this position. Simply increasing the temperature might lead to the undesired di-substituted product.
Strategies for Selective C2 Substitution:
-
Protect the C4 position: A common strategy is to first react the 2,4-dichloroquinazoline with a nucleophile that can be later removed, effectively "blocking" the C4 position. For instance, a thioether can be introduced at C4, followed by regioselective cross-coupling at C2, and subsequent removal of the thioether.[8]
-
Use a "sulfonyl group dance" strategy: A more advanced technique involves the reaction of a 2-chloro-4-sulfonylquinazoline with an azide nucleophile. The azide initially displaces the sulfonyl group at C4, and then an intrinsic azide-tetrazole tautomerism directs the sulfinate to replace the chloride at the C2 position.[9][10][11]
-
Palladium-catalyzed cross-coupling: For certain nucleophiles, palladium-catalyzed methods like the Buchwald-Hartwig amination can offer a pathway to C2 functionalization, although selectivity can still be a challenge.[12][13][14]
Q3: How does the nature of the nucleophile affect the regioselectivity?
The nucleophile's reactivity and steric bulk play a significant role.
-
Hard vs. Soft Nucleophiles: While not a universally predictive rule, the Hard-Soft Acid-Base (HSAB) theory can offer some guidance. The C4 position can be considered a "harder" electrophilic center than C2.
-
Steric Hindrance: Bulky nucleophiles may show a greater preference for the more sterically accessible C4 position.
-
Nucleophilicity: Highly reactive nucleophiles may require milder conditions to maintain C4 selectivity.
Q4: Can solvent choice influence the outcome of my reaction?
Absolutely. The solvent can affect the solubility of your reactants, the reaction rate, and even the regioselectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are commonly used and can facilitate SNAr reactions. However, their high boiling points can sometimes lead to a loss of selectivity if the temperature is not carefully controlled.
-
Alcohols (e.g., isopropanol, ethanol): Often used for reactions with amines, they can also act as a proton source.
-
Ethereal Solvents (e.g., THF, Dioxane): Dioxane is a relatively high-boiling and unreactive solvent that can be a good choice for these reactions.[6]
Troubleshooting Guides & Detailed Protocols
Guide 1: Achieving Selective C4-Amination
This guide provides a step-by-step protocol for the selective substitution of an amine at the C4 position of 2,4-dichloroquinazoline.
Underlying Principle: This protocol leverages the higher intrinsic reactivity of the C4 position by employing mild reaction conditions to kinetically favor the formation of the 4-amino-2-chloroquinazoline product.[1][2][4]
Experimental Protocol: Synthesis of 2-chloro-N-phenylquinazolin-4-amine
-
Materials:
-
2,4-dichloroquinazoline
-
Aniline
-
Isopropanol
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
-
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 mmol) in isopropanol (10 mL), add aniline (1.0-1.2 mmol).
-
If desired, add a catalytic amount of an acid (e.g., HCl) or a base (e.g., DIPEA) to facilitate the reaction.[15]
-
Stir the reaction mixture at room temperature. For less reactive anilines, gentle heating (e.g., 40-50 °C) may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Isolate the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
Data Presentation: Influence of Temperature on Regioselectivity
| Temperature (°C) | Predominant Product | Comments |
| 0 - 25 | C4-substituted | High regioselectivity is typically observed. |
| 50 - 80 | C4-substituted with potential for di-substitution | Increased reaction rate, but risk of C2 substitution increases. |
| > 100 | Mixture of C2, C4, and di-substituted | Loss of regioselectivity is highly probable.[4] |
Visualization: Reaction Workflow
Caption: Workflow for selective C4-amination.
Guide 2: Strategies for Selective C2-Substitution
This guide outlines approaches for achieving the more challenging C2 substitution.
Core Concept: Direct selective C2 substitution is difficult. Therefore, indirect methods or the use of more advanced synthetic strategies are often required.[9][11]
Approach A: Blocking/Deblocking of the C4 Position
-
Block C4: React 2,4-dichloroquinazoline with a nucleophile that can be easily removed later (e.g., a thiol to form a thioether). This reaction should be performed under mild conditions to ensure C4 selectivity.[8]
-
Substitute C2: The resulting 2-chloro-4-thioether-quinazoline can then be subjected to harsher conditions to substitute the C2 position with the desired nucleophile.
-
Deblock C4: Remove the thioether group to yield the C2-substituted quinazoline.
Approach B: The "Sulfonyl Group Dance" for C2-Amination
This elegant method allows for a regioselective C2 modification.[9][10][11]
Experimental Workflow Visualization:
Caption: "Sulfonyl group dance" for C2-amination.
Mechanistic Insights
The regioselectivity is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[16][17]
Key Mechanistic Factors:
-
Electron Density: The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring activates both C2 and C4 positions towards nucleophilic attack.
-
LUMO Coefficients: DFT calculations have shown that the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[2][3][4] This aligns with the lower activation energy for substitution at this position.
Visualization: SNAr Mechanism at C4
Caption: SNAr mechanism at the C4 position.
Conclusion
Controlling the regioselectivity in the substitution of 2,4-dichloroquinazoline is a matter of understanding the inherent reactivity of the C2 and C4 positions and carefully manipulating the reaction conditions. By following the guidelines and protocols outlined in this technical support center, researchers can confidently navigate the synthesis of their target quinazoline derivatives with high selectivity and yield.
References
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). Molecules. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 12). ResearchGate. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). Molecules. [Link]
-
Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. (2015, February 18). Hilaris Publisher. [Link]
-
Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. (2024, July 31). Chemistry Stack Exchange. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024, March 28). Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. [Link]
-
Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (n.d.). SciELO. [Link]
-
Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2001, August 21). ACS Combinatorial Science. [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024, March 28). Beilstein Archives. [Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. (n.d.). Organic Chemistry Portal. [Link]
-
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016, February 5). [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PubMed. [Link]
-
Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023, November 17). MDPI. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021, September 8). MDPI. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024, March 28). Beilstein Journals. [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (n.d.). Molecules. [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025, October 15). ResearchGate. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers in Chemistry. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020, March 25). Taylor & Francis Online. [Link]
-
Regioselectivity – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]
- 12. scielo.br [scielo.br]
- 13. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Cleavage of the 2-Ethoxy Group Under Acidic Conditions
Welcome to the Application Science Troubleshooting Portal. This guide is designed for research chemists and drug development professionals navigating the stability of 2-ethoxy moieties during complex synthetic sequences.
In organic synthesis, the term "2-ethoxy group" generally refers to one of two distinct structural environments, each exhibiting drastically different behavior under acidic conditions:
-
Standard Aliphatic/Aromatic Ethers (e.g., 2-ethoxyalkanes): Highly stable to mild acids; requires harsh, nucleophilic acids for cleavage.
-
Acetal/Hemiacetal Systems (e.g., the 1-ethoxyethyl or "EE" protecting group): Highly acid-labile; designed to hydrolyze under mild aqueous acidic conditions.
Below, you will find our field-proven FAQs, troubleshooting guides, quantitative stability data, and self-validating experimental protocols.
I. Frequently Asked Questions (FAQs)
Q1: Is the 2-ethoxy group stable under acidic reaction conditions? A1: It depends entirely on its structural context. If the 2-ethoxy group is a standard ether (an ethyl ether attached to an alkyl or aryl backbone), it possesses high chemical stability and will easily survive mild to moderate aqueous acidic conditions (pH 1–6). However, if the ethoxy group is part of an acetal—such as the ethoxyethyl (EE) protecting group used for alcohols—it is highly acid-labile and will rapidly hydrolyze even in the presence of mild acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid[1].
Q2: Why do standard ethoxy ethers require harsh acids like HI or HBr for cleavage, while HCl is generally ineffective? A2: Ether cleavage is an acid-catalyzed nucleophilic substitution. Because ethers have a basicity similar to that of water and alcohols (pKa ~16), the protonation equilibrium in acidic media heavily favors the unprotonated, unreactive ether[2]. To force the cleavage, you need an acid that is not only strong enough to protonate the oxygen but also provides a highly nucleophilic counterion. In protic media, iodide (I⁻) and bromide (Br⁻) are vastly superior nucleophiles compared to chloride (Cl⁻). Consequently, HCl reacts only under extreme, rigorous conditions, whereas HI and HBr facilitate the cleavage much more efficiently[2].
Q3: What is the exact mechanism of cleavage for a standard 2-ethoxy ether in strong acid? A3: For primary alkyl groups like the ethyl moiety, cleavage proceeds via a bimolecular SN2 mechanism. The ether oxygen is reversibly protonated by the hydrohalic acid to form an oxonium ion. The halide ion then attacks the less sterically hindered carbon (the CH₂ of the ethyl group), displacing the parent alcohol and generating ethyl halide as a byproduct[2]. Because the protonation equilibrium is unfavorable, significant heat is required to overcome the activation energy of the SN2 attack.
II. Structural Context & Stability Logic
Decision tree for 2-ethoxy group stability based on structural context and acid strength.
III. Troubleshooting Guide
Issue 1: Unwanted loss of a 2-ethoxy ether during a synthetic step.
-
Root Cause: The reaction or workup inadvertently exposed the substrate to concentrated hydrohalic acids or strong Lewis acids (e.g., BBr₃, AlCl₃), which coordinate to the ether oxygen and activate it for nucleophilic attack.
-
Solution: Buffer your workup solutions. Use mild acids like citric acid or sodium bisulfate (NaHSO₄) for pH adjustments instead of concentrated HCl. If Lewis acids are required for other transformations in your sequence, consider transiently protecting sensitive moieties or switching to a less coordinating solvent to attenuate Lewis acidity.
Issue 2: Incomplete deprotection of an Ethoxyethyl (EE) protecting group.
-
Root Cause: The acidic conditions are too weak, or the reaction lacks the stoichiometric water necessary to drive the hydrolysis equilibrium toward the deprotected alcohol and acetaldehyde[1].
-
Solution: Ensure sufficient water is present (e.g., use a THF/Water 4:1 co-solvent system). If catalytic PPTS is failing, step up the acidity slightly by using 10% aqueous HCl or aqueous acetic acid, provided the rest of the molecule can tolerate it.
IV. Quantitative Data & Stability Matrix
The following table summarizes the stability of 2-ethoxy moieties across various acidic environments to help you predict reaction outcomes.
| Structural Context | Reagent / Condition | pH Range | Stability / Outcome | Mechanistic Pathway |
| Standard Ether | Dilute HCl / H₂SO₄ | 1.0 - 6.0 | Highly Stable | No reaction |
| Standard Ether | 57% HI (Heat, 120 °C) | < 0 | Cleaved (Yields Alcohol + EtI) | Acid-catalyzed SN2 |
| Standard Ether | BBr₃ (DCM, -78 °C) | N/A (Lewis) | Cleaved | Lewis acid coordination / SN2 |
| EE Acetal | PPTS (THF/H₂O, RT) | 4.0 - 5.0 | Cleaved (Yields Alcohol + Acetaldehyde) | Oxocarbenium Hydrolysis[1] |
| EE Acetal | 1M HCl (THF, RT) | < 1.0 | Rapidly Cleaved | Oxocarbenium Hydrolysis |
V. Self-Validating Experimental Protocols
Protocol A: Cleavage of a Standard 2-Ethoxy Ether using Hydroiodic Acid (HI)
Use this protocol when intentional dealkylation of a robust ethyl ether is required.
-
Reaction Setup: Dissolve the 2-ethoxy substrate (1.0 equiv) in glacial acetic acid (0.5 M). Causality: Acetic acid provides a highly polar, protic environment that solubilizes the organic substrate while maintaining the high acidity required for oxonium ion formation.
-
Reagent Addition: Add 57% aqueous HI (5.0–10.0 equiv).
-
Thermal Activation: Heat the mixture to 110–120 °C under an inert atmosphere for 4–12 hours. Causality: Because the protonation equilibrium favors the unprotonated ether, high thermal energy is mandatory to drive the SN2 attack by the iodide ion[2].
-
Self-Validating Workup: Cool to room temperature and carefully pour the mixture into ice water. The solution will likely be dark brown due to the generation of iodine (I₂) from HI oxidation. Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise while stirring.
-
Validation Check: The dark brown color will rapidly dissipate to a pale yellow or colorless solution, confirming the successful reduction of I₂ to water-soluble iodide ions. Extract the free alcohol with ethyl acetate.
-
Acid-catalyzed SN2 cleavage mechanism of an ethoxy ether using strong hydrohalic acids.
Protocol B: Mild Acidic Deprotection of an Ethoxyethyl (EE) Group
Use this protocol to unmask an alcohol protected as an EE acetal without disturbing standard ethers.
-
Reaction Setup: Dissolve the EE-protected alcohol (1.0 equiv) in a 4:1 mixture of THF and Water (0.2 M). Causality: Water acts as the essential stoichiometric nucleophile that attacks the intermediate oxocarbenium ion, driving the formation of acetaldehyde and the free alcohol[1].
-
Acidification: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Causality: PPTS provides mild, buffered acidity (pH ~4.5) which is strong enough to protonate the highly reactive acetal oxygen but too weak to cleave standard ethers or silyl ethers.
-
Self-Validating Monitoring: Stir at room temperature for 2–4 hours. Monitor via Thin-Layer Chromatography (TLC).
-
Validation Check: The deprotected alcohol will exhibit a significantly lower Rf value (more polar) compared to the EE-protected precursor. Once the starting material spot disappears, the reaction is complete.
-
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize the PPTS, extract with dichloromethane, and concentrate.
VI. References
-
Synthesis and Cleavage of Ethers. Longdom Publishing.
-
Ether cleavage. Wikipedia.
-
Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols. Benchchem.
Sources
Technical Support Center: Purification of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
Topic: Recrystallization Solvents for 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Welcome to the Critical Reagent Support Hub. This guide addresses the purification of 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline , a highly functionalized electrophilic scaffold often used as a key intermediate in the synthesis of EGFR/VEGFR kinase inhibitors (e.g., Vandetanib analogs).
Unlike stable end-products, this compound contains a reactive 4-chloro leaving group . Its purification requires a delicate balance: maximizing impurity rejection while preventing the hydrolysis or solvolysis of the active chloride.
Core Solvent Strategy: The "Non-Protic" Imperative
Crucial Warning: Do NOT use alcohols (Methanol, Ethanol, Isopropanol) for the recrystallization of this specific intermediate.
Why? The Mechanism of Failure
The C4-position in quinazolines is highly electrophilic. In the presence of heat and protic solvents, two degradation pathways destroy your yield:
-
Solvolysis (Alcoholysis): In ethanol at reflux, the 4-Cl is displaced by ethoxide/ethanol, forming the 2,4-diethoxy impurity.
-
Hydrolysis: Even trace water in "wet" solvents leads to the thermodynamic sink: the 4-hydroxy derivative (quinazolinone), which is catalytically dead in subsequent
reactions.
Recommended Solvent Systems
| System Type | Solvent Pair | Ratio (v/v) | Application Case |
| Primary (Standard) | Ethyl Acetate / Heptane | 1:3 to 1:5 | General purification. Good balance of polarity and solubility.[1] |
| Low-Temp (Labile) | DCM / Hexane | 1:4 | Use if the compound degrades >50°C. Relies on evaporation/anti-solvent. |
| High Solubility | Toluene | Pure | Use for hot filtration if inorganic salts are present. Requires slow cooling. |
| Forbidden | MeOH, EtOH, Water, DMF | N/A | Causes rapid degradation to 4-alkoxy or 4-hydroxy impurities. |
Visualizing the Stability Risks[2]
The following diagram illustrates the chemical fate of your compound based on solvent choice.
Caption: Chemical fate of 4-chloroquinazolines in different solvent environments. Protic solvents trigger irreversible substitution.
Troubleshooting & FAQs
Issue 1: "My product turned into a white solid that is insoluble in everything."
Diagnosis: You likely formed the 4-hydroxy quinazolinone (hydrolysis product).
-
Cause: The recrystallization solvent contained water, or the solution was heated too long without a drying agent. The 4-OH derivative has a very high melting point (>300°C) and poor solubility in organic solvents due to strong intermolecular hydrogen bonding.
-
Solution: Check the pH.[2] If acidic (HCl byproduct), the hydrolysis is autocatalytic.
-
Fix: Ensure solvents are dried over molecular sieves. Add a scavenger like dilute
during the workup prior to recrystallization, but do not add base during recrystallization.
Issue 2: "I see a new spot on TLC just above my product after refluxing in Ethanol."
Diagnosis: You synthesized the 4-ethoxy ether .
-
Cause: As detailed in Section 1, ethanol acts as a nucleophile at reflux temperatures.
-
Immediate Action: Switch to Ethyl Acetate/Heptane . If you must use an alcohol for solubility reasons (rare), use Isopropanol (IPA) and keep the temperature below 40°C, but this is high-risk.
Issue 3: "The oil won't crystallize; it just oils out at the bottom."
Diagnosis: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes.
-
Cause: The solution is too concentrated, or the anti-solvent (Heptane) was added too quickly while the solution was too hot.
-
Protocol Adjustment:
-
Re-dissolve the oil by heating.
-
Add a "seed crystal" if available.
-
Allow the solution to cool to room temperature slowly (wrap the flask in foil/towel).
-
Add the anti-solvent dropwise only after initial turbidity is observed.
-
Issue 4: "Low recovery yield (<50%)."
Diagnosis: The compound is too soluble in the mother liquor.
-
Cause: The 2-ethoxy and 8-fluoro groups increase lipophilicity compared to bare quinazoline.
-
Fix: Cool the mixture to -20°C (freezer) for 12 hours. Do not rely on room temperature crystallization.
Validated Experimental Protocols
Method A: The "Safe" Method (Ethyl Acetate / Heptane)
Best for: Routine purification of crude material >85% purity.
-
Dissolution: Place 10 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram) and heat to 60°C.
-
Note: If solids remain, filter hot to remove inorganic salts.
-
-
Concentration: If the solution is clear, concentrate slightly under vacuum until the first sign of turbidity, then re-dissolve with a minimum amount of hot EtOAc.
-
Crystallization: Remove from heat. While still warm (approx. 45°C), slowly add Heptane dropwise.
-
Target Ratio: Stop adding Heptane when a faint cloudiness persists (usually 1:3 EtOAc:Heptane).
-
-
Cooling: Allow to cool to Room Temp (25°C) over 2 hours. Then transfer to a fridge (4°C) for 4 hours.
-
Filtration: Filter the white/off-white needles. Wash with cold 1:5 EtOAc:Heptane .
Method B: The "Low-Stress" Method (DCM / Hexane)
Best for: Highly reactive or thermally unstable batches.
-
Dissolution: Dissolve crude material in Dichloromethane (DCM) at Room Temperature (no heat). Use minimal volume (1-2 mL/g).
-
Anti-Solvent: Slowly layer Hexane on top of the DCM solution (Ratio 1:4). Do not mix immediately.
-
Diffusion: Cover the flask with parafilm (poke 1 small hole) and let it sit undisturbed. The Hexane will slowly diffuse into the DCM, growing high-quality crystals over 24 hours.
Decision Tree: Select Your Workflow
Caption: Decision matrix for selecting the appropriate purification method based on crude purity and impurity profile.
References
-
Synthesis of 4-chloroquinazolines
-
General Quinazoline Purification
- Title: Troubleshooting guide for the synthesis of quinazoline deriv
-
Source: BenchChem Technical Guides.[4]
- Relevance: Provides baseline solubility data and confirms recrystallization str
-
Chemical Stability of 4-Halo-Quinazolines
-
Title: 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Properties.[5]
- Source: Sigma-Aldrich (Merck).
- Relevance: Confirms the storage requirements (inert atmosphere, 2-8°C) and physical form (solid) of closely related 4-chloro-6-bromo analogs, supporting the "Low-Temp" protocol.
-
Sources
- 1. reddit.com [reddit.com]
- 2. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline | 1701-28-6 [sigmaaldrich.com]
Validation & Comparative
High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of Halogenated Quinazolines: A Comparative Guide
Halogenated quinazolines, such as the widely used epidermal growth factor receptor (EGFR) inhibitor gefitinib, represent a critical class of pharmacophores in modern oncology. Understanding their gas-phase dissociation behavior is essential for drug metabolism and pharmacokinetics (DMPK) studies, where identifying trace-level phase I and phase II metabolites in complex biological matrices is required.
This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) platforms for analyzing halogenated quinazolines. As a Senior Application Scientist, I have structured this guide to move beyond mere parameter listing—focusing instead on the mechanistic causality of fragmentation and providing a self-validating experimental workflow.
Mechanistic Grounding: The Causality of Quinazoline Fragmentation
To accurately identify a drug and its metabolites, one must first understand why the molecule fragments the way it does. The gas-phase dissociation of halogenated quinazolines under electrospray ionization (ESI) is dictated by localized proton affinity, tautomerism, and relative bond dissociation energies[1].
-
Charge-Directed Cleavage (The Path of Least Resistance): Protonation predominantly occurs at the most basic nitrogen atom (e.g., the morpholine ring in gefitinib). This localized charge induces a heterolytic fracture of the adjacent C1-O bond of the propoxy group on the C6 position of the aniline quinazoline ring[2]. This is a highly favorable, low-energy pathway that yields an abundant diagnostic fragment at m/z 128.11, which subsequently loses C₂H₄ to form an m/z 100.08 ion[3].
-
Dehalogenation (The Isotopic Signature): The presence of halogens (chlorine or bromine) provides a built-in isotopic tracer (e.g., a 3:1 ratio for ³⁵Cl/³⁷Cl). At medium-to-high collision energies, homolytic or heterolytic cleavage of the C-X bond occurs, resulting in the neutral loss of hydrogen halides (HCl, HF) or halogen radicals[3]. The sudden disappearance of the distinct isotopic cluster in the product ion spectrum confirms dehalogenation.
-
Core Ring Opening: The tricyclic or bicyclic quinazoline core is highly stable. It requires high collision energy (CE) to undergo ring contraction or cleavage, which typically manifests as the expulsion of hydrogen cyanide (HCN, 27 Da)[4].
Figure 1: MS/MS fragmentation pathway of halogenated quinazolines (e.g., Gefitinib).
Technology Comparison: QqQ vs. HRMS (Orbitrap/Q-TOF)
When establishing a DMPK workflow, the choice of mass analyzer dictates the quality of the structural data. While QqQ instruments using Collision-Induced Dissociation (CID) are the gold standard for absolute quantitation, HRMS platforms (Q-TOF or Orbitrap) using Higher-energy C-trap Dissociation (HCD) or CID are vastly superior for structural elucidation[5].
The table below objectively compares the two platforms for the specific application of halogenated quinazoline analysis:
Table 1: Performance Comparison for Halogenated Quinazoline Analysis
| Analytical Feature | Triple Quadrupole (QqQ) | High-Resolution MS (HRMS: Q-TOF/Orbitrap) | Impact on Quinazoline Analysis |
| Mass Accuracy | Nominal (~0.1 Da) | Sub-ppm to <5 ppm | HRMS unambiguously confirms the elemental composition of fragments (e.g., distinguishing loss of N₂ vs. CO). |
| Isotope Fidelity | Moderate | Excellent | HRMS preserves the exact ³⁵Cl/³⁷Cl isotopic fine structure, allowing automated mass defect filtering to find all halogenated metabolites. |
| Acquisition Mode | MRM (Targeted) | DDA / MS^E (Untargeted) | HRMS captures all fragments without prior knowledge of the metabolite structure[5]. |
| Sensitivity (LOD) | Exceptional (Femtogram) | High (Picogram) | QqQ is preferred for late-stage clinical PK quantitation; HRMS is required for early-stage structural ID. |
| Dehalogenation ID | Requires specific neutral loss scans | Intrinsic via exact mass shift | HRMS easily identifies phase I reductive dehalogenation pathways[2]. |
Experimental Protocol: A Self-Validating Workflow
Every robust mass spectrometry protocol must be a self-validating system. Relying solely on retention time and nominal mass can lead to false positives due to matrix interferences. The following UHPLC-HRMS methodology incorporates an intrinsic isotopic fidelity check to validate the system before acquiring critical samples.
Step 1: Matrix Management & Sample Preparation
-
Aliquot 50 µL of plasma (or urine/bile) into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing an appropriate stable-isotope-labeled internal standard (e.g., Gefitinib-d4). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins while keeping the moderately hydrophobic quinazoline in solution.
-
Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant, evaporate to dryness under gentle N₂, and reconstitute in 50 µL of 10% acetonitrile in water.
Step 2: Chromatographic Separation
-
Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to resolve structural isomers (e.g., positional hydroxylation variants).
-
Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Causality: Formic acid acts as a proton source, ensuring the basic morpholine/quinazoline nitrogens are fully ionized [M+H]+ prior to entering the ESI source.
-
Gradient: 5% B to 95% B over 12 minutes.
Step 3: System Validation & Data Acquisition
-
The Self-Validation Step: Before running the batch, infuse a 10 ng/mL standard of the parent halogenated quinazoline. Verify that the observed ³⁵Cl/³⁷Cl isotopic ratio of the precursor ion matches the theoretical 3.12:1 distribution within a 5% error margin. If the ratio is skewed, the detector may be saturated, or space-charge effects are occurring in the trap.
-
Acquisition: Operate the HRMS in positive ESI mode using Data-Dependent Acquisition (DDA). Set the collision energy to a stepped ramp (e.g., 20, 40, 60 eV) to ensure both low-energy C-O cleavages and high-energy core ring openings are captured in a single composite MS/MS spectrum[5].
Figure 2: Self-validating UHPLC-MS/MS workflow for quinazoline fragmentation analysis.
Comparative Data: Fragmentation Mapping of Gefitinib
To demonstrate the structural elucidation power of HRMS over QqQ, we map the exact mass fragmentation of Gefitinib (C₂₂H₂₄ClFN₄O₃). While a QqQ would only report nominal masses (e.g., 447 → 128), HRMS provides the exact elemental composition, proving the mechanism of dissociation[6].
Table 2: Diagnostic HRMS/MS Fragments of Gefitinib ([M+H]+ = 447.1594)
| Exact Fragment m/z | Elemental Composition | Mass Error | Proposed Mechanistic Pathway | Relative Abundance |
| 128.1070 | [C₇H₁₄NO]⁺ | < 2.0 ppm | Fracture of C1-O bond of the propoxy group[2] | High (Base Peak) |
| 100.0757 | [C₅H₁₀N]⁺ | < 2.0 ppm | Loss of C₂H₄ (28.0313 Da) from the m/z 128 ion[3] | Medium |
| 397.1005 | [C₂₁H₁₉FN₄O₃]⁺ | < 3.0 ppm | Reductive dehalogenation (Loss of CH₃Cl)[2] | Low |
| 302.0491 | [C₁₅H₁₂ClFN₃O]⁺ | < 3.0 ppm | Cleavage of the morpholine-propoxy side chain | Medium |
By utilizing the sub-ppm mass accuracy of HRMS, researchers can confidently assign structures to novel in vivo metabolites—such as distinguishing between a hydroxylation (+15.9949 Da) and a dealkylation combined with a di-oxidation, which a standard QqQ might conflate due to nominal mass overlap[5].
References
1.[2] Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces. Xenobiotica (PubMed). Available at:[Link] 2.[3] Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS. Taylor & Francis. Available at:[Link] 3.[5] Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLOS One (PMC). Available at:[Link] 4.[4] Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry (PubMed). Available at: [Link] 5.[6] Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - Figures. PLOS One. Available at:[Link] 6.[1] A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of quinazolines. Rapid Communications in Mass Spectrometry (University of Southampton). Available at:[Link]
Sources
- 1. southampton.ac.uk [southampton.ac.uk]
- 2. Comprehensive identification, fragmentation pattern, and metabolic pathways of gefitinib metabolites via UHPLC-Q-TOF-MS/MS: in vivo study of rat plasma, urine, bile, and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry | PLOS One [journals.plos.org]
Technical Comparison: Stability-Indicating HPLC Method Development for 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
Executive Summary
The Core Challenge: 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline (BCEFQ) is a highly functionalized scaffold, often utilized in the synthesis of EGFR tyrosine kinase inhibitors. The presence of the electron-withdrawing 4-chloro group, combined with the 6-bromo and 8-fluoro substitutions, creates a molecule that is highly susceptible to nucleophilic aromatic substitution (
Standard "generic" HPLC methods (Acidic C18/Water/Methanol) frequently fail for this analyte, not due to lack of retention, but due to on-column degradation and solvolysis , generating false impurity profiles (specifically the 4-hydroxy and 4-methoxy analogs).
This guide compares a standard generic protocol against an optimized Stability-Indicating Method (SIM) designed to preserve the 4-chloro integrity while resolving halogenated impurities.
The "Silent Killer" in Method Development: 4-Chloro Reactivity
Before selecting a column, one must understand the degradation mechanism. The C4 position in quinazolines is electron-deficient. In the presence of protic solvents (water, methanol) and acid catalysis (TFA), the chlorine is displaced.
Mechanism of Artifact Formation
The following diagram illustrates why standard methods utilizing Methanol or unbuffered acidic water generate artifacts.
Figure 1: Degradation pathways of 4-chloroquinazolines in standard HPLC solvents.
Comparative Analysis: Generic vs. Optimized Method
The following table contrasts the performance of a standard "Screening" method against the "Optimized" protocol.
Table 1: Performance Metrics Comparison
| Feature | Method A: Generic Screening | Method B: Optimized Stability-Indicating |
| Stationary Phase | C18 (Standard ODS), 5 µm | Phenyl-Hexyl , 2.7 µm (Core-Shell) |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | 10 mM Ammonium Acetate (pH 5.8) |
| Mobile Phase B | Methanol | Acetonitrile |
| Sample Diluent | Methanol:Water (50:50) | Anhydrous Acetonitrile |
| 4-Cl Stability | Poor (< 4 hours) | Excellent (> 48 hours) |
| Halogen Selectivity | Moderate (Hydrophobic only) | High (Pi-Pi + Shape Selectivity) |
| Main Artifact | 4-Methoxy analog (from diluent) | None |
Why Method B Wins (The Science):
-
Stationary Phase (Phenyl-Hexyl): The target molecule has three halogens (Br, Cl, F). Phenyl-Hexyl columns offer unique
interactions that resolve positional halogen isomers better than C18, which relies solely on hydrophobicity [1]. -
pH Control: At pH 2.0 (TFA), the quinazoline nitrogen protonates, activating the ring for nucleophilic attack at the C4 position. Ammonium acetate (pH 5.8) keeps the ring less electrophilic, significantly reducing hydrolysis [2].
-
Solvent Choice: Replacing Methanol with Acetonitrile eliminates the risk of methoxy-substitution artifacts.
Detailed Protocol: Optimized Stability-Indicating Method
This protocol is validated for stability and resolution of the 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline from its hydrolytic degradant (4-hydroxy) and synthesis precursors.
Chromatographic Conditions
-
Instrument: HPLC/UHPLC with PDA detector.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.
-
Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (primary), 220 nm (secondary).
-
Injection Volume: 5 µL.
Reagents & Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 5.8 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Diluent (CRITICAL): 100% Acetonitrile (Anhydrous). Note: Do not use water or alcohols in the sample diluent.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Start |
| 10.0 | 10 | 90 | Linear Ramp |
| 12.0 | 10 | 90 | Hold (Wash) |
| 12.1 | 60 | 40 | Re-equilibrate |
| 15.0 | 60 | 40 | Stop |
Experimental Workflow: Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for similar halogenated quinazolines.
Figure 2: Decision logic for optimizing conditions for labile halogenated heterocycles.
Troubleshooting & Expert Insights
"Ghost" Peaks at RRT 0.85
-
Symptom: A peak appears just before the main peak that grows over time in the autosampler.
-
Cause: Hydrolysis to the 4-hydroxy analog (6-Bromo-2-ethoxy-8-fluoroquinazolin-4(3H)-one).
-
Fix: Ensure the autosampler is cooled to 4°C. Verify the sample diluent contains <0.1% water . If the sample is a reaction mixture from synthesis, quench with anhydrous reagents if possible, or inject immediately.
Peak Tailing
-
Symptom: Asymmetry factor > 1.5.
-
Cause: Interaction of the basic quinazoline nitrogen with residual silanols on the column.
-
Fix: The use of Ammonium Acetate (Method B) acts as a silanol blocker. If tailing persists, increase buffer concentration to 20 mM or use a "End-capped" column specifically designed for bases (e.g., Waters XBridge or Phenomenex Luna Omega) [3].
Retention Shifts
-
Cause: Loss of the volatile ethoxy group (rare) or temperature fluctuations affecting the Phenyl-Hexyl pi-pi interactions.
-
Fix: Thermostat the column compartment precisely. Phenyl phases are more temperature-sensitive regarding selectivity than C18.
References
-
Chromatography Forum & Literature. (2015). Separation of halogenated aromatics using Phenyl-Hexyl stationary phases. Discusses the utility of pi-pi interactions for separating positional halogen isomers.
-
ResearchGate. (2017). Stability-indicating HPLC methods for Quinazoline derivatives. Highlights the susceptibility of the quinazoline core to hydrolysis and the necessity of pH control.
-
Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents. Provides guidelines on handling reactive solvents and preventing degradation in HPLC systems.
-
PubChem. (2025).[2] 6-Bromo-4-chloro-quinazoline Compound Summary. Chemical and physical properties relevant to stability and handling.[1][3][4][5][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dspace.alquds.edu [dspace.alquds.edu]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. scielo.br [scielo.br]
- 7. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 4-Chloro Substitution with LC-MS Monitoring
For researchers, scientists, and professionals in drug development, the precise and accurate validation of synthetic steps is paramount. The introduction of a chlorine atom at the 4-position of an aromatic ring via electrophilic aromatic substitution is a common transformation in medicinal chemistry. Validating the success of this substitution, and ensuring the purity of the resulting product, requires a robust analytical methodology. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for this purpose, grounded in scientific principles and practical application.
The Chemistry of 4-Chloro Substitution: A Primer on What to Expect
Electrophilic aromatic substitution (EAS) is the fundamental mechanism governing the chlorination of many aromatic compounds. In this reaction, an electrophilic chlorine species is generated, which is then attacked by the electron-rich aromatic ring. This proceeds through a high-energy carbocation intermediate, known as a sigma complex or arenium ion, before a proton is lost to restore aromaticity and yield the chlorinated product.
Understanding this mechanism is crucial for anticipating potential impurities. Depending on the starting material's substituents and the reaction conditions, a mixture of products can be formed. The primary analytical challenges are therefore to:
-
Confirm the presence of the desired 4-chloro isomer.
-
Quantify the conversion of the starting material.
-
Detect and identify potential byproducts, such as other regioisomers (e.g., 2-chloro, 3-chloro), di-substituted products, or unreacted starting material.
Caption: Generalized workflow of electrophilic aromatic chlorination.
Why LC-MS is the Gold Standard for Monitoring 4-Chloro Substitution
While several analytical techniques can be employed to monitor chemical reactions, LC-MS offers a unique combination of separation power, sensitivity, and specificity that makes it particularly well-suited for validating 4-chloro substitution.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility, detection by mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sensitivity | High (ng/mL to pg/mL).[1] | High for volatile compounds. | Lower (µg/mL to mg/mL).[2] |
| Specificity | High, especially with MS/MS. Isotopic pattern confirms chlorine presence. | High, but requires volatile and thermally stable compounds.[3][4] | High structural information, but can be complex for mixtures. |
| Sample Prep | Minimal, often just "dilute and shoot".[5] | May require derivatization for non-volatile compounds.[6] | Minimal, but requires deuterated solvents. |
| Analysis Time | Fast (typically 5-15 minutes per sample). | Fast, but may have longer sample preparation times. | Slower, especially for quantitative analysis. |
| Isomer Separation | Excellent with appropriate column and mobile phase optimization.[7] | Can be challenging for isomers with similar boiling points. | Can distinguish isomers, but signals may overlap in complex mixtures.[8] |
Table 1. Comparison of Analytical Techniques for Monitoring 4-Chloro Substitution.
LC-MS is generally the preferred method due to its direct analysis of the reaction mixture with minimal sample preparation and its exceptional sensitivity.[3][9][10] The ability to couple the separation of isomers by liquid chromatography with the definitive identification of chlorine-containing compounds by mass spectrometry makes it a powerful tool for this application.
The Telltale Signature of Chlorine in Mass Spectrometry
The definitive validation of a successful chlorination reaction by mass spectrometry lies in the isotopic pattern of chlorine. Naturally occurring chlorine exists as two stable isotopes: 35Cl (approximately 75.8% abundance) and 37Cl (approximately 24.2% abundance). This results in a characteristic isotopic signature in the mass spectrum for any chlorine-containing molecule.
For a molecule with a single chlorine atom, the mass spectrum will exhibit two peaks for the molecular ion:
-
An M peak corresponding to the molecule containing 35Cl.
-
An M+2 peak, two mass units higher, corresponding to the molecule containing 37Cl.
The intensity ratio of the M to M+2 peak will be approximately 3:1 .[11][12] This distinctive pattern is a highly reliable indicator of the presence of one chlorine atom and is a cornerstone of validating the 4-chloro substitution.
Caption: Characteristic mass spectral isotopic pattern for a monochlorinated compound.
A Step-by-Step Experimental Protocol for LC-MS Monitoring
This protocol provides a general framework for developing an LC-MS method to monitor a 4-chloro substitution reaction. Optimization will be required based on the specific properties of the starting material and product.
1. Sample Preparation:
-
Objective: To prepare the reaction mixture for injection into the LC-MS system.
-
Procedure:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent).
-
Dilute the aliquot in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
2. Liquid Chromatography (LC) Conditions:
-
Objective: To achieve chromatographic separation of the starting material, the 4-chloro product, and any potential isomers or byproducts.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 100 mm x 2.1 mm, 1.8 µm).[6][13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic (e.g., 5% to 95% B over 10 minutes) is a common starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
3. Mass Spectrometry (MS) Conditions:
-
Objective: To detect and identify the compounds eluting from the LC column, with a focus on confirming the presence of chlorine.
-
Typical Parameters:
-
Ionization Source: Electrospray Ionization (ESI) is common, operated in both positive and negative ion modes to determine the optimal ionization for the analytes of interest.[14] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.[14][15]
-
Scan Mode: Full scan mode (e.g., m/z 100-1000) to identify all components in the mixture.
-
Selected Ion Monitoring (SIM): To enhance sensitivity for the target analyte and starting material once their m/z values are known.
-
Multiple Reaction Monitoring (MRM) (for Triple Quadrupole MS): For highly specific and sensitive quantification of the product and impurities.[16] This involves selecting a precursor ion (the molecular ion) and monitoring a specific fragment ion.
-
Caption: A streamlined workflow for LC-MS analysis of a reaction mixture.
Data Interpretation and Method Validation: The Pillars of Trustworthiness
A robust analytical method is one that is validated for its intended purpose. For the validation of a 4-chloro substitution, the following parameters, in line with ICH Q2(R1) guidelines, are critical.[17][18][19]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. For this application, this means demonstrating baseline separation of the 4-chloro product from its starting material and any potential regioisomers. Spiking studies, where the sample is fortified with known impurities, can be used to confirm this. The unique isotopic signature of chlorine provides an additional layer of specificity.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is crucial for monitoring low-level impurities.
By systematically evaluating these parameters, the LC-MS method can be validated, ensuring that the data generated is reliable and can be used to make informed decisions about the progress and success of the 4-chloro substitution reaction.
Conclusion: Confident Validation Through Advanced Analytics
The validation of a 4-chloro substitution reaction is a critical step in many synthetic workflows. While various analytical techniques can provide insights, LC-MS stands out as the most powerful and versatile tool for this purpose. Its ability to separate complex mixtures, coupled with the definitive identification of chlorinated compounds through their unique isotopic signature, provides an unparalleled level of confidence in the analytical results. By following a systematic approach to method development and validation, researchers can ensure the integrity of their synthetic products and accelerate the drug development process.
References
-
[Analysis of chlorophenol compounds contaminating food by LC/MS]. Shokuhin Eiseigaku Zasshi. 2006;47(3):124-129. Available from: [Link]
-
Ferrer, I., & Thurman, E. M. (2012). Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. Available from: [Link]
-
Papadopoulou-Mourkidou, E. (2003). Analysis of Chlorophenol Compounds Contaminating Food by LC/MS. ResearchGate. Available from: [Link]
-
Ye, X., et al. (2005). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry, 77(16), 5407-5413. Available from: [Link]
-
Galceran, M. T., et al. (2003). Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols in environmental sa. Rapid Communications in Mass Spectrometry, 17(1), 39-48. Available from: [Link]
-
Fenix, J. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Fenix. Available from: [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. Available from: [Link]
-
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Available from: [Link]
-
Ferrer, I., & Thurman, E. M. (2011, December 5). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent. Available from: [Link]
-
Gao, Z. Y., et al. (2010). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. Talanta, 81(1-2), 48-54. Available from: [Link]
-
De Rosa, M., et al. (n.d.). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: Sensitivity to ring substituents (ρ) reflects electronic and steric effects. Fingerprint. Available from: [Link]
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A Comparative Analysis of the Biological Activities of 2-Ethoxy and 2-Methoxy Quinazolines
An In-depth Guide for Researchers and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The biological profile of these compounds is highly dependent on the substitution pattern around the quinazoline nucleus.[5][6] This guide provides a detailed comparison of the biological activities of 2-ethoxy and 2-methoxy quinazolines, two closely related classes of derivatives where a subtle structural change—a single methylene group—can lead to significant differences in efficacy and mechanism of action.
Anticancer Activity: A Tale of Two Alkoxy Groups
Quinazoline derivatives are well-established as potent anticancer agents, often targeting key enzymes in signaling pathways that drive tumor growth, such as tyrosine kinases.[7][8] The substitution at the 2-position of the quinazoline ring plays a crucial role in determining the potency and selectivity of these compounds.
While direct comparative studies between 2-ethoxy and 2-methoxy quinazolines are not extensively documented in the readily available literature, analysis of related structures suggests that the nature of the alkoxy group can influence anticancer activity. For instance, a study on 2-substituted quinazolin-4(3H)-ones, which included a 2-methoxyphenyl substituted compound, demonstrated remarkable antiproliferative activity against a majority of tested cancer cell lines.[7][9] Another study highlighted a 2-substituted quinazoline with a 4-methoxy substituent as the most potent compound against HCT-116 colon cancer cells.[10]
The seemingly minor difference between a methoxy (-OCH3) and an ethoxy (-OCH2CH3) group can impact several key properties:
-
Steric Hindrance: The larger ethoxy group may create steric clashes within the binding pocket of a target enzyme, potentially altering the binding affinity and selectivity compared to the smaller methoxy group.
-
Lipophilicity: The addition of a methylene unit in the ethoxy group increases its lipophilicity. This can affect the compound's ability to cross cell membranes and its overall pharmacokinetic profile.
-
Metabolic Stability: The ethoxy group may be subject to different metabolic pathways compared to the methoxy group, which could influence the compound's half-life and bioavailability.
Table 1: Representative Anticancer Activity of 2-Alkoxy Quinazoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-methoxyphenyl)-quinazoline derivative (8a) | HCT-116 (Colon) | 10.72 (48h), 5.33 (72h) | [10] |
| 2-(2-methoxyphenyl)-quinazoline derivative (17) | Various | Not specified | [7][9] |
| 2-substituted quinazoline-oxymethyltriazole (8f) | MCF-7 (Breast) | 21.29 (48h) | [10] |
| 2-substituted quinazoline-oxymethyltriazole (8k) | MCF-7 (Breast) | 11.32 (72h) | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][10][11]
Workflow for MTT Assay:
Caption: General workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents.[6][12][13][14][15] The substitution at the 2-position is a key determinant of their antibacterial and antifungal efficacy.
While specific comparative data for 2-ethoxy versus 2-methoxy quinazolines is sparse, the principle of structure-activity relationships (SAR) suggests that the nature of the alkoxy group would influence antimicrobial potency.[16] For example, a series of 2-substituted quinazolines was synthesized and evaluated, with one compound showing improved broad-spectrum antibacterial activity.[16] It is plausible that the different steric and electronic properties of ethoxy and methoxy groups would lead to differential interactions with microbial targets.
Table 2: Representative Antimicrobial Activity of 2-Substituted Quinazolines
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo/Benzimidazo[1,2-c]quinazolines | E. coli, S. aureus | 4-8 | [13] |
| 6-arylbenzimidazo[1,2-c]quinazolines | Various bacteria & fungi | 2.5-20 | [17] |
| Quinazoline-piperazine hybrids | S. aureus, E. coli | 2.5-5 | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][14][17]
Workflow for MIC Determination:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Quinazoline derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[2][3][4][18] The COX enzymes are central to the inflammatory cascade, and their inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[19][20]
Table 3: Representative Anti-inflammatory Activity of Quinazoline Derivatives
| Compound Class | Assay | Activity | Reference |
| 2,3,6-trisubstituted quinazolinone | Carrageenan-induced paw edema | > Phenylbutazone | [18] |
| Fluorinated quinazolinones | in vitro COX-2 inhibition | High | [3] |
| Quinazoline derivatives | in vitro COX-1 inhibition | IC50 = 64 nM (best compound) | [19][21] |
| Amino-substituted quinazolines | in vitro COX-2 inhibition | IC50 = 0.024-0.038 µM | [4] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[4][19][20]
Workflow for COX Inhibition Assay:
Caption: General workflow for an in vitro COX inhibition assay.
Synthesis of 2-Alkoxy Quinazolines
The synthesis of 2-ethoxy and 2-methoxy quinazolines often starts from readily available precursors like anthranilic acid. A common route involves the formation of a 2-alkoxy-(4H)-3,1-benzoxazin-4-one intermediate, which can then be reacted with various nucleophiles to generate the desired quinazoline derivatives.[5][22][23]
Generalized Synthetic Pathway:
Caption: A generalized synthetic route to 2-alkoxy quinazolines.
Conclusion and Future Directions
The subtle structural modification of changing a 2-methoxy group to a 2-ethoxy group on the quinazoline scaffold can have a profound impact on the biological activity of the resulting compounds. While direct head-to-head comparisons are limited in the current literature, the principles of medicinal chemistry suggest that this change will influence the compound's steric profile, lipophilicity, and metabolic stability, thereby affecting its anticancer, antimicrobial, and anti-inflammatory properties.
Future research should focus on the systematic synthesis and parallel biological evaluation of 2-ethoxy and 2-methoxy quinazoline libraries to delineate clear structure-activity relationships. Such studies will be invaluable for the rational design of more potent and selective quinazoline-based therapeutic agents.
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Asif, M. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2013, 1-6. Available from: [Link]
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Chandrika, P. M., et al. (2008). QUINAZOLINE DERIVATIVES WITH POTENT ANTI-INFLAMMATORY AND ANTI-ALLERGIC ACTIVITIES. International Journal of Chemical Sciences, 6(3), 1119-1147. Available from: [Link]
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Al-Sanea, M. M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 1-13. Available from: [Link]
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Zhang, Y., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117629. Available from: [Link]
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Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. KU Leuven Lirias. Available from: [Link]
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Ewida, M. A. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(2). Available from: [Link]
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Kovaříková, V., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 596-603. Available from: [Link]
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Singh, A., & Asif, M. (2025). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 18(4), 1845-1851. Available from: [Link]
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Asif, M. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6504. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. Available from: [Link]
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Jin, Y., et al. (2006). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Journal of Medicinal Chemistry, 49(20), 5944-5953. Available from: [Link]
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Kovaříková, V., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 596-603. Available from: [Link]
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Khodarahmi, G. A., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(3), 151. Available from: [Link]
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Reddy, R., et al. (2012). Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). The Minimum inhibitory regimes (mg/mL) of quinazolinone derivatives and standard antibiotics. Available from: [Link]
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El-Sayed, W. A., & Ali, O. M. (2013). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Chemistry, 2013, 1-8. Available from: [Link]
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El-Sayed, W. A. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Pharmaceuticals, 4(7), 1022-1036. Available from: [Link]
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Talebi, S., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 1-13. Available from: [Link]
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El-Sayed, W. A., & Ali, O. M. (2012). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. International Journal of Molecular Sciences, 13(7), 8194-8208. Available from: [Link]
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Kumar, A., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega, 3(12), 16646-16657. Available from: [Link]
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Kumar, S., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports, 15(1), 1-13. Available from: [Link]
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Analytical Modalities for Monitoring 8-Fluoroquinazoline Intermediates: A Comparative Guide
Executive Summary
The 8-fluoroquinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for novel Aurora A kinase inhibitors[1][2] and NEK4 inhibitors[3][4]. Tracking the synthesis of these intermediates from starting materials to the final Active Pharmaceutical Ingredient (API) requires robust analytical modalities.
As a Senior Application Scientist, I frequently observe laboratories defaulting to Liquid Chromatography-Mass Spectrometry (LC-MS) for all reaction monitoring. However, the unique nuclear properties of fluorine—specifically its 100% natural abundance, spin ½ nucleus, and massive chemical shift dispersion (>1000 ppm)—make
The Core Challenge in Fluoroquinazoline Synthesis
The synthesis of 8-fluoroquinazolines typically proceeds via a multi-step sequence: cyclization of 2-amino-3-fluorobenzoic acid to 8-fluoroquinazolin-4(3H)-one, followed by chlorination to 4-chloro-8-fluoroquinazoline, and finally a Nucleophilic Aromatic Substitution (S
Synthetic workflow of 8-fluoroquinazolines with corresponding 19F NMR chemical shift tracking.
The Causality of Analytical Bias:
Relying solely on LC-MS for the S
Technology Comparison: Selecting the Right Modality
To establish a self-validating analytical system, the choice of modality must align with the specific chemical question being asked.
Decision matrix for selecting the optimal analytical modality for fluoroquinazoline synthesis.
Performance Comparison Matrix
| Analytical Feature | Benchtop | High-Field | LC-MS (ESI-TOF) |
| Primary Utility | At-line reaction kinetics & conversion | Regioisomer confirmation & J-coupling | Trace impurity profiling & exact mass |
| Quantitation | Absolute (No response factor needed) | Absolute (No response factor needed) | Relative (Requires calibration curves) |
| Ionization Bias | None | None | High (Structure-dependent) |
| Turnaround Time | < 2 minutes (Flow-cell compatible) | 15 - 30 minutes (Requires deuterated solvent) | 5 - 15 minutes (Requires column equilibration) |
| Resolution | Low (Sufficient for large | High (Resolves | N/A (Chromatographic resolution) |
Experimental Data: NMR Chemical Shifts
Because the
Note the extreme deshielding of the C4-fluorine (-64.1 ppm) compared to the C8-fluorine (~ -117 to -125 ppm)[5][6]. This drastic difference allows High-Field NMR to instantly differentiate regioisomers.
| Compound | Modality | Solvent | |
| 4-Fluoroquinazoline | High-Field (375 MHz) | CDCl | -64.1 |
| 8-Fluoroquinazolin-4(3H)-one | Benchtop / High-Field | DMSO- | ~ -125.0 |
| 4-Chloro-8-fluoroquinazoline | Benchtop / High-Field | CDCl | ~ -119.0 |
| Substituted 8-Fluoroquinazoline | High-Field (565 MHz) | DMSO- | -117.2 |
*Referenced to internal CFCl
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, analytical protocols must be self-validating. The following methodologies explain not just the how, but the why behind the parameter selection.
Protocol 1: At-Line Quantitative Benchtop NMR (qNMR) for Kinetic Monitoring
Objective: Monitor the S
-
Internal Standard Selection: Add
-trifluorotoluene ( -63.0 ppm) to the reaction mixture. Causality: Its signal is >50 ppm away from the quinazoline signals (-117 to -125 ppm), ensuring zero overlap even at low magnetic fields (60 MHz). -
Determine
Relaxation: Run an inversion-recovery sequence ( ) to determine the longitudinal relaxation time ( ) of the C8-fluorine and the internal standard. -
Set the Relaxation Delay (D1): Set D1 to
. Causality: This is the critical self-validating step. A delay of ensures >99.3% magnetization recovery between pulses. Without this, the integration will artificially favor the nucleus with the shorter , destroying quantitative accuracy. -
Acquisition: Acquire 16-32 transients using a
pulse angle. Integrate the peak at -119.0 ppm (Starting Material) against the peak at -117.2 ppm (Product) to calculate exact molar conversion.
Protocol 2: High-Field NMR for Regioisomer Elucidation
Objective: Confirm the fluorine is at the C8 position and not the C6 position.
-
Sample Preparation: Dissolve 10 mg of the purified intermediate in 0.6 mL of CDCl
or DMSO- . -
Acquire
(Proton-Decoupled) Spectrum: Run a decoupled spectrum to confirm sample purity and obtain a single sharp singlet for the fluorine environment. -
Acquire Standard
Spectrum: Turn off proton decoupling. Causality: The C8-fluorine will exhibit a distinct splitting pattern due to J-coupling with the adjacent aromatic protons. You will observe a doublet of doublets (dd) resulting from (ortho coupling to the C7 proton, typically 8-10 Hz) and (meta coupling to the C6 proton, typically 4-6 Hz). If the fluorine were at C6, the coupling constants would differ significantly due to the different adjacent proton environments, providing absolute structural proof without needing X-ray crystallography[7].
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Title: PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics Source: Organic Process Research & Development (ACS Publications) URL: [Link]
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Title: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation Source: Life (MDPI) URL: [Link]
-
Title: Structure-Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
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Benchmarking synthetic yield against literature methods for quinazolines
Benchmarking Synthetic Yields in Quinazoline Assembly: Classical Methods vs. Modern Multicomponent Catalysis
Executive Summary Quinazolines are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. This guide provides a rigorous benchmarking of synthetic yields, objectively comparing the classical Niementowski condensation against modern, high-efficiency multicomponent reactions (MCRs). By analyzing the mechanistic causality behind experimental choices, this guide equips drug development professionals with self-validating protocols to optimize yield, purity, and atom economy.
Introduction & Mechanistic Rationale
Historically, the Niementowski quinazoline synthesis has been the cornerstone methodology for constructing 4-oxo-3,4-dihydroquinazolines[1]. This classical approach relies on the thermal condensation of anthranilic acid (2-aminobenzoic acid) with amides, such as formamide. Mechanistically, the reaction proceeds via the nucleophilic attack of the aniline amino group onto the amide carbonyl to form an N-acylanthranilamide intermediate, followed by intramolecular cyclodehydration[1]. However, the requirement for harsh thermal conditions (150–200 °C) over several hours often leads to the thermal degradation of formamide and the generation of intractable side products, capping typical yields at 60–90%[1][2].
In contrast, modern methodologies prioritize atom economy and step prevention[3]. Multicomponent reactions (MCRs), such as the iodine/ammonium acetate-assisted three-component synthesis, have revolutionized quinazoline assembly[4]. By reacting substituted benzaldehydes with o-aminoarylketones and NH₄OAc in the presence of a catalytic amount of molecular iodine, researchers can achieve exceptional yields (91–97%) under mild conditions[4]. Iodine acts as a mild Lewis acid to activate the carbonyl carbon for nucleophilic attack, and subsequently serves as an oxidant to drive the final aromatization step, completely bypassing the thermal degradation pitfalls of classical methods[4].
Visualizing the Synthetic Workflows
Below is a comparative mechanistic workflow illustrating the logical relationship and step-by-step progression between the classical and modern synthetic pathways.
Comparative workflows for classical Niementowski vs. modern Iodine-catalyzed MCR quinazoline synthesis.
Comparative Yield & Performance Data
To objectively benchmark these approaches, we must evaluate the empirical data. The table below synthesizes key quantitative metrics across different methodologies, highlighting the trade-offs between reaction time, energy input, and final yield.
| Synthetic Methodology | Reagents / Catalyst | Temp (°C) | Time | Typical Yield (%) | Key Mechanistic Advantage / Disadvantage |
| Classical Niementowski [1] | Anthranilic acid + Formamide | 150–200 | 4–12 h | 60–85% | Disadvantage: High thermal degradation; side-product formation[2]. |
| Microwave-Assisted [5] | Anthranilic acid + Amides (MW) | 150 (MW) | 10–40 min | 80–90% | Advantage: Rapid dielectric heating reduces reaction time drastically. |
| Acceptorless Dehydrogenative [6] | 2-Aminoaryl alcohols + Nitriles (Co) | 95 | 24 h | Up to 95% | Advantage: High atom economy; water/H₂ as the only byproducts. |
| Iodine-Catalyzed MCR [4] | Aldehyde + Ketone + NH₄OAc (I₂) | 60–80 | 1–2 h | 91–97% | Advantage: I₂ acts as both Lewis acid and oxidant; avoids harsh heat. |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure causality between the experimental steps and the final yield.
Protocol A: Classical Niementowski Synthesis (Benchmark Baseline)
Objective: Synthesize quinazolin-4(3H)-one via thermal condensation.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 10 mmol of substituted anthranilic acid with a 5-fold molar excess (50 mmol) of formamide[2].
-
Thermal Activation: Heat the neat mixture to 160 °C using a precisely calibrated oil bath. Causality Note: The excess formamide acts as both the reactant and the solvent, buffering the localized thermal spikes that cause charring.
-
In-Process Monitoring: After 4 hours, sample the reaction. Quench 10 µL of the mixture in 1 mL EtOAc and spot on a silica TLC plate (Eluent: 7:3 Hexane:EtOAc). The disappearance of the anthranilic acid spot (UV 254 nm) validates the completion of the initial nucleophilic attack[2].
-
Workup & Precipitation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. The sudden drop in the dielectric constant forces the hydrophobic quinazolinone to precipitate out of the aqueous formamide solution.
-
Purification: Filter the crude solid under a vacuum, wash with cold water to remove residual formamide, and recrystallize from hot ethanol.
-
Validation: Confirm purity via melting point analysis and LC-MS (Target [M+H]⁺). Expected yield: ~75%.
Protocol B: Optimized Iodine-Catalyzed Three-Component Synthesis
Objective: Synthesize highly substituted quinazolines using a modern MCR approach[4].
-
Reaction Setup: In a 25 mL reaction vial, dissolve 1.0 mmol of substituted benzaldehyde, 1.0 mmol of o-aminoarylketone, and 1.5 mmol of ammonium acetate (NH₄OAc) in 5 mL of absolute ethanol.
-
Catalyst Addition: Add 10 mol% (0.1 mmol) of molecular iodine (I₂). Causality Note: I₂ immediately coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating rapid Schiff base formation without the need for extreme thermal energy[4].
-
Mild Heating: Stir the mixture at 70 °C for 1.5 hours.
-
In-Process Monitoring: Monitor via TLC (Eluent: 8:2 Hexane:EtOAc). The intermediate dihydroquinazoline should rapidly convert to the fully aromatized quinazoline, driven by the oxidative potential of I₂[4].
-
Quenching & Workup: Once complete, quench the reaction with 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine to soluble iodide ions. Self-Validation: A color change from brown to colorless instantly validates a successful quench. Extract the aqueous layer with EtOAc (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via simple trituration with cold ether (the clean reaction profile often eliminates the need for column chromatography).
-
Validation: Confirm structure via ¹H/¹³C NMR and HRMS. Expected yield: >92%.
Conclusion
Benchmarking synthetic yields reveals a clear evolutionary trajectory in quinazoline synthesis. While the classical Niementowski reaction established the foundational logic of cyclodehydration[1], its reliance on brute-force thermal energy fundamentally limits its yield due to side-product formation[2]. Modern methodologies, particularly iodine-catalyzed MCRs[4] and transition-metal-catalyzed Acceptorless Dehydrogenative Coupling (ADC) strategies[6], leverage precise catalytic mechanisms to lower activation energy barriers. By utilizing mild Lewis acids and targeted oxidants, these modern protocols not only boost yields to near-quantitative levels but also align strictly with the principles of green chemistry and atom economy[3].
References
- Source: grokipedia.
- Source: frontiersin.
- Source: benchchem.
- Source: nih.
- Source: frontiersin.
- Source: rsc.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sustainability by design: automated nanoscale 2,3,4-trisubstituted quinazoline diversity - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00363H [pubs.rsc.org]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures: 6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline
[1][2]
Part 1: Executive Technical Assessment[1][2]
Compound Class: Halogenated Quinazoline Derivative Primary Hazard Driver: C4-Chlorine Lability (Nucleophilic Susceptibility)[1][2]
As a Senior Application Scientist, I must emphasize that standard "halogenated waste" protocols are insufficient without understanding the specific reactivity of this molecule. The 4-chloro substituent on the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (
Operational Implication: Upon contact with moisture or aqueous bases, this compound can hydrolyze to form the corresponding quinazolin-4-one, releasing hydrochloric acid (HCl) and potentially fluoride ions if the 8-fluoro bond is compromised under extreme conditions.[1][2] Therefore, disposal streams must be strictly non-aqueous and segregated from strong nucleophiles to prevent uncontrolled exotherms or acid gas evolution in waste drums.[2]
Chemical Safety Profile (SAR Analysis)
-
Physical State: Solid (crystalline powder).[1]
-
Reactivity: Water-reactive (slow hydrolysis); Reactive with amines/thiols.[1]
-
Toxicity: Irritant (Skin/Eye/Respiratory); Potential sensitizer; Assume acute oral toxicity based on quinazoline analogs.[1]
-
Combustibility: Combustible organic solid; emits toxic fumes (
) upon incineration.[1][2]
Part 2: Decision Matrix & Workflow
The following logic gate determines the correct disposal path based on the physical state of the waste.
Figure 1: Decision tree for the safe segregation and packaging of halogenated quinazoline waste.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicable to: Expired reagent, weighing paper, contaminated PPE, and silica gel from purification.[2]
-
Segregation: Do not mix with general trash or biohazard waste.[1] Ensure the waste container is free of oxidizing agents (e.g., permanganates, nitrates).[2]
-
Primary Containment: Place the solid material into a clear, 6-mil polyethylene bag. Twist and tape the neck of the bag to seal.
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) drum or jar.
-
Why HDPE? It is resistant to trace acid vapors (
) that may off-gas if the material hydrolyzes.[1]
-
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a cool, dry Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicable to: Reaction mixtures (e.g., in DCM, DMF, or Ethyl Acetate).[2]
-
Compatibility Check: Ensure the solvent carrier is compatible.[1][4]
-
Quenching (Optional but Recommended for High Reactivity):
-
If the waste contains high concentrations of the reactive 4-chloro species, treat with a dilute solution of a mild nucleophile (e.g., aqueous sodium bicarbonate) in a fume hood to deliberately hydrolyze the active chloride before disposal.[2]
-
Caution: This generates
gas and heat.[1] Allow to off-gas completely before capping.[1][2]
-
-
Containerization: Transfer to a dedicated "Halogenated Solvent Waste" carboy (Glass or HDPE).[1]
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]
-
Labeling:
Protocol C: Emergency Spill Management
Critical: Do NOT use water for initial cleanup.[1][5]
-
Evacuate & Ventilate: Clear the immediate area.[1][6] The dust is a respiratory irritant.
-
PPE: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator.[1][2]
-
Containment:
-
Solids: Cover with a dust suppressant (e.g., sand or oil-dri) to prevent airborne particles.[1][2] Gently sweep using a spark-proof dustpan.[1][2]
-
Liquids: Absorb with vermiculite or polypropylene pads.[1] Avoid paper towels if the solution is concentrated, as acid generation can degrade cellulose.[1][2]
-
-
Decontamination: Once the bulk material is removed, wipe the surface with a mild alkaline solution (1-5% Sodium Bicarbonate) to neutralize any generated acid and hydrolyze trace residues.[1]
-
Disposal: Treat all cleanup materials as Protocol A (Solid Waste).
Part 4: Regulatory & Logistics Data[1]
RCRA Waste Classification (USA)
While this specific molecule is not explicitly "Listed" (P or U list), it defaults to the following characteristics based on its chemistry and solvent carrier:
| Characteristic | Code | Justification |
| Ignitability | D001 | If dissolved in flammable solvents (Flash point <60°C).[1][2] |
| Corrosivity | D002 | If hydrolysis generates pH < 2 (unlikely in solid form, possible in wet waste).[1][2] |
| Toxicity | D004-D043 | Check for heavy metal catalysts (Pd, Cu) if used in synthesis.[1][2] |
| Halogenated | F001/F002 | If mixed with spent halogenated solvents (e.g., DCM, Chloroform).[1][2] |
Destruction Method
Mandatory: Commercial Incineration with Secondary Combustion Chamber.[1]
References
-
National Institutes of Health (NIH). PubChem Compound Summary: Quinazoline Derivatives.[1] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link][2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. adem.alabama.gov [adem.alabama.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
